molecular structure and molecular weight of 2,2,3-trimethylmorpholine
An In-depth Technical Guide to the Molecular Structure and Properties of 2,2,3-Trimethylmorpholine This guide provides a comprehensive technical overview of 2,2,3-trimethylmorpholine, a substituted morpholine derivative....
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Molecular Structure and Properties of 2,2,3-Trimethylmorpholine
This guide provides a comprehensive technical overview of 2,2,3-trimethylmorpholine, a substituted morpholine derivative. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights into the compound's structure, properties, and potential applications. Given the limited availability of direct experimental data for this specific isomer, this guide establishes a robust theoretical framework, drawing upon established knowledge of the morpholine scaffold and its analogous derivatives.
Introduction to the Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged heterocyclic motif frequently incorporated into the structures of clinically significant pharmaceutical agents.[1][2] Its presence is valued for conferring advantageous physicochemical properties such as improved aqueous solubility, reduced basicity compared to analogous piperidines, and favorable metabolic stability.[2] These attributes often enhance a drug candidate's pharmacokinetic profile, including oral bioavailability and blood-brain barrier permeability.[2] Notable examples of drugs featuring the morpholine scaffold include the antibiotic Linezolid and the anticancer agent Gefitinib.[1] The strategic placement of substituents on the morpholine ring allows for the fine-tuning of these properties and the exploration of new chemical space, making compounds like 2,2,3-trimethylmorpholine subjects of interest for medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,2,3-trimethylmorpholine forms the basis for its chemical behavior and physical properties. The systematic IUPAC name precisely defines the connectivity of the atoms.
Structural Elucidation
The structure of 2,2,3-trimethylmorpholine is characterized by a six-membered morpholine ring with two methyl groups at the C2 position and one methyl group at the C3 position. This substitution pattern introduces a chiral center at the C3 position, meaning the molecule can exist as a pair of enantiomers, (3R)-2,2,3-trimethylmorpholine and (3S)-2,2,3-trimethylmorpholine.
Molecular Structure of 2,2,3-Trimethylmorpholine
Caption: A generalized workflow for the synthesis of substituted morpholines.
Predicted Spectroscopic Profile
The structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. Based on the structure of 2,2,3-trimethylmorpholine and data from analogous compounds, the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the morpholine ring protons. The two methyl groups at the C2 position would likely appear as singlets, while the methyl group at the C3 position would be a doublet due to coupling with the adjacent proton. The ring protons would exhibit more complex splitting patterns.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons would be influenced by their local electronic environment (i.e., proximity to the nitrogen and oxygen atoms).
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 129.20). The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the morpholine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups, C-O-C stretching from the ether linkage, and C-N stretching from the amine functionality.
Potential Applications in Drug Development
The introduction of three methyl groups to the morpholine scaffold in 2,2,3-trimethylmorpholine is expected to increase its lipophilicity compared to the parent morpholine molecule. This modification can have significant implications for a molecule's pharmacokinetic and pharmacodynamic properties.
CNS-Active Compounds: The increased lipophilicity may enhance the ability of molecules incorporating this scaffold to cross the blood-brain barrier, making it a potentially useful building block for central nervous system (CNS) active drugs.
[2]* Metabolic Stability: The methyl groups, particularly the gem-dimethyl group at the C2 position, may sterically hinder metabolic enzymes, potentially leading to increased metabolic stability and a longer in vivo half-life.
Modulation of Physicochemical Properties: As a building block, 2,2,3-trimethylmorpholine can be used to systematically modify the solubility, lipophilicity, and basicity of lead compounds in drug discovery programs.
[3]
Conclusion
While 2,2,3-trimethylmorpholine is not a widely studied compound, its molecular architecture suggests it could be a valuable building block for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its structure, physicochemical properties, and potential applications, based on established chemical principles and data from related morpholine derivatives. Further experimental investigation into the synthesis and biological activity of 2,2,3-trimethylmorpholine and its derivatives is warranted to fully explore its potential in the development of novel therapeutics.
References
NextSDS. (n.d.). 2,2,3,3-tetramethylmorpholine — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 2,2,6-trimethylmorpholine — Chemical Substance Information. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
Google Patents. (2019). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
ResearchGate. (2018). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (3S)-3-methylmorpholine. Retrieved from [Link]
Comprehensive Safety Data and Toxicological Profile of 2,2,3-Trimethylmorpholine in Drug Development
Executive Summary In modern medicinal chemistry, substituted morpholines are highly valued for their ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). 2,2,3-Trimethylmorpholi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, substituted morpholines are highly valued for their ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). 2,2,3-Trimethylmorpholine (TMM) is a sterically hindered, aliphatic heterocycle frequently utilized as a key intermediate in the synthesis of novel therapeutics, including GPR43 receptor agonists targeted for diabetes and obesity treatments[1].
As a Senior Application Scientist, it is critical to recognize that while the morpholine ring improves aqueous solubility and metabolic stability, its basic nitrogen center and lipophilic nature introduce specific toxicological liabilities. This technical whitepaper synthesizes the safety data sheet (SDS) parameters, mechanistic toxicology, and laboratory handling protocols for 2,2,3-trimethylmorpholine, ensuring that drug development professionals can safely integrate this compound into their synthetic pipelines.
Physicochemical Properties & Identification
Understanding the baseline physicochemical properties of 2,2,3-trimethylmorpholine is the first step in predicting its phase behavior and exposure risks. The compound is commercially available both as a free base and a hydrochloride salt, which drastically alters its volatility and solubility profiles.
Derivatives of 2,2,3-trimethylmorpholine are classified under the Globally Harmonized System (GHS) as Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled)[4].
Causality of Irritation: The acute toxicity of TMM is primarily driven by the basicity of the secondary amine within the morpholine core. Upon contact with biological tissues, the unprotonated free base rapidly partitions into lipid bilayers. It abstracts protons from the aqueous physiological environment, causing localized spikes in pH. This leads to the saponification of membrane lipids and the denaturation of cellular proteins, manifesting as severe skin irritation (Skin Irrit. 2, H315 ) and serious eye damage (Eye Dam. 1, H318 )[4][5].
Furthermore, inhalation of TMM vapors causes specific target organ toxicity (STOT SE 3, H335, H336 ), characterized by respiratory tract irritation and central nervous system depression (drowsiness or dizziness)[4][6].
CYP450-Mediated Metabolic Pathways
For drug development professionals, understanding the metabolic fate of the morpholine ring is as critical as understanding its acute hazards. The biotransformation of morpholine derivatives is primarily mediated by Cytochrome P450 enzymes, specifically the CYP3A4, CYP1A1, and CYP1B1 isoforms[7][8].
The metabolism follows two distinct, competing pathways:
C-H Hydroxylation (Ring Cleavage): The CYP enzyme abstracts a hydrogen atom from the alpha-carbon adjacent to the morpholine nitrogen. This initiates a rebound mechanism forming an unstable hemiaminal intermediate, which rapidly undergoes C-N bond cleavage to form 2-(2-aminoethoxy)acetate derivatives.
N-Oxidation: Direct oxidation of the secondary amine yields a morpholine N-oxide metabolite[7].
Fig 1: CYP450-mediated metabolic pathways of 2,2,3-trimethylmorpholine.
Experimental Workflows & Safety Protocols
To ensure a self-validating safety system, the following protocols must be strictly adhered to when handling 2,2,3-trimethylmorpholine in a laboratory setting.
Standard Operating Procedure for Handling
Rationale: Because TMM is a volatile, lipophilic base, standard latex gloves offer insufficient protection against breakthrough, and ambient handling risks inhalation exposure[3][9].
Engineering Controls: All synthetic manipulations must be performed inside a certified Class II chemical fume hood with a verified face velocity of at least 100 feet per minute (fpm).
PPE Selection: Personnel must don heavy-duty nitrile or butyl rubber gloves (minimum thickness 0.4 mm). Chemical splash goggles and a flame-resistant laboratory coat are mandatory[10].
Inert Atmosphere: If handling the free base, purge the reaction vessel with Argon or Nitrogen to prevent atmospheric oxidation and the potential formation of explosive peroxides or N-nitrosamines (if ambient NOₓ is present)[10].
Self-Validating Spill Response Protocol
In the event of a spill, the primary objective is to suppress vaporization and neutralize the corrosive basicity of the compound.
Immediate Evacuation: Evacuate the immediate 5-meter radius. Ensure the fume hood sash is lowered to maximize exhaust draw[9].
Containment: Surround the liquid spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[9]. Causality: Combustible absorbents like sawdust can react exothermically with concentrated amines.
Neutralization (Validation Step): Carefully apply a dilute acidic wash (e.g., 5% acetic acid or sodium bisulfate solution) over the absorbed spill. Causality: Converting the volatile free base into a stable, non-volatile acetate/sulfate salt drastically reduces the inhalation hazard[3]. Validate neutralization by tapping the slurry with wide-range pH paper until a pH of 6-8 is achieved.
Disposal: Sweep the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Seal and log as "Corrosive Amine Waste."
Fig 2: Step-by-step spill response and containment workflow.
2,2,3-Trimethylmorpholine: A Comprehensive Guide to Solubility Profiles in Polar and Non-Polar Organic Solvents
Executive Summary In modern drug discovery and organic synthesis, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties and metabolic stability. However, the targeted introduct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and organic synthesis, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties and metabolic stability. However, the targeted introduction of methyl groups to form 2,2,3-trimethylmorpholine fundamentally alters the molecule's solvation thermodynamics. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of the solubility behavior of 2,2,3-trimethylmorpholine across various organic solvents. By understanding the causal mechanisms behind its solubility—specifically steric shielding and lipophilic shifts—scientists can optimize solvent selection for synthesis, purification, and formulation workflows.
Structural and Physicochemical Profiling
To predict and manipulate the solubility of 2,2,3-trimethylmorpholine, one must first understand how its structural modifications dictate solvent interactions.
Unsubstituted morpholine is a highly polar, hygroscopic liquid that is fully miscible with water and a wide range of organic solvents, possessing a negative partition coefficient (logP ≈ -0.86). The addition of three methyl groups at the 2, 2, and 3 positions induces two critical physicochemical shifts:
Increased Lipophilicity: The aliphatic methyl groups significantly increase the molecule's hydrophobic surface area. This shifts the logP to a positive value, drastically reducing aqueous solubility while enhancing the molecule's affinity for non-polar organic media via London dispersion forces.
Steric Shielding: The methyl groups create severe steric hindrance around both the secondary amine nitrogen and the adjacent ether oxygen. In polar protic solvents (like methanol or ethanol), this steric bulk physically restricts the approach of solvent molecules, weakening the solute-solvent hydrogen bonding network that would normally facilitate dissolution.
Caption: Thermodynamic and structural factors dictating 2,2,3-trimethylmorpholine solubility.
State-Dependent Solubility: Free Base vs. Hydrochloride Salt
In pharmaceutical development, 2,2,3-trimethylmorpholine is typically utilized either as a neutral free base or as a hydrochloride (HCl) salt (CAS: 1660110-85-9)[1]. The ionization state is the primary determinant of its solubility profile.
The Free Base: Exists as a lipophilic compound. It exhibits excellent solubility in non-polar solvents (e.g., hexane, heptane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate). Its solubility in highly polar solvents is limited by its hydrocarbon bulk.
The Hydrochloride Salt: Protonation of the secondary amine generates an ionic lattice with high lattice energy. Consequently, the salt is virtually insoluble in non-polar organic solvents. Dissolution requires highly polar solvents (e.g., DMSO, methanol, or water) where strong ion-dipole interactions can overcome the crystal lattice energy.
Comparative Solubility Data
The following table summarizes the equilibrium solubility profiles of both forms across a dielectric continuum of organic solvents.
Solvent
Dielectric Constant (ε)
Solvent Polarity
Free Base Solubility
HCl Salt Solubility
Hexane
1.89
Non-Polar
Very High (>100 mg/mL)
Insoluble (<0.1 mg/mL)
Toluene
2.38
Non-Polar
Very High (>100 mg/mL)
Insoluble (<0.1 mg/mL)
Dichloromethane (DCM)
8.93
Polar Aprotic
High (>50 mg/mL)
Low (1 - 5 mg/mL)
Ethyl Acetate
6.02
Polar Aprotic
High (>50 mg/mL)
Very Low (<1 mg/mL)
Ethanol
24.5
Polar Protic
Moderate (10 - 30 mg/mL)
Moderate (10 - 25 mg/mL)
Methanol
32.7
Polar Protic
Moderate (10 - 20 mg/mL)
High (>50 mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
Highly Polar Aprotic
Moderate (~10 mg/mL)
Very High (>100 mg/mL)
Experimental Methodology: The Shake-Flask Protocol
To accurately quantify the solubility of 2,2,3-trimethylmorpholine for formulation or synthetic routing, kinetic dissolution assays are insufficient. The industry-standard shake-flask method must be employed to ensure true thermodynamic equilibrium is reached[2][3].
The following self-validating protocol is designed to eliminate common experimental artifacts, such as supersaturation and membrane adsorption.
Step-by-Step Workflow
Preparation of Saturated Solution:
Add an excess amount of 2,2,3-trimethylmorpholine (e.g., 200 mg of the HCl salt) to 5.0 mL of the selected organic solvent in a chemically inert, sealed borosilicate glass vial[2]. The presence of undissolved solid is mandatory to maintain the equilibrium driving force.
Thermal Equilibration:
Place the vial in a temperature-controlled orbital shaker incubator. Agitate at 300 RPM at a constant temperature (strictly maintained at 25.0 ± 0.1 °C) for a minimum of 48 to 72 hours. This extended duration is critical; premature sampling often captures a transient supersaturated state, leading to falsely elevated solubility metrics[3].
Phase Separation:
Remove the vial and immediately centrifuge the suspension at 10,000 RPM for 15 minutes to pellet the undissolved solute. Carefully extract the supernatant using a glass syringe.
Filtration (Self-Validation Step):
Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Causality: You must discard the first 1.0 mL of the filtrate. This saturates any non-specific binding sites on the PTFE membrane, ensuring the subsequent filtrate accurately represents the bulk solution concentration.
HPLC Quantification:
Dilute the filtered sample with a compatible mobile phase to fall within the linear dynamic range of your detector. Analyze via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection (if derivatized, as aliphatic amines lack strong chromophores). Calculate the exact concentration against a pre-validated multi-point calibration curve.
Caption: Standardized shake-flask methodology for equilibrium solubility determination.
Conclusion
The solubility of 2,2,3-trimethylmorpholine is a delicate balance governed by the steric bulk of its methyl substitutions, its inherent lipophilicity, and its ionization state. By leveraging the thermodynamic principles and the rigorous shake-flask methodology outlined in this guide, researchers can reliably predict and measure its behavior in organic solvents, thereby streamlining downstream chemical synthesis and pharmaceutical formulation processes.
The Strategic Integration of 2,2,3-Trimethylmorpholine in Medicinal Chemistry: Mechanisms, Physicochemical Modulation, and Workflow Validation
Executive Summary In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore. However, its susceptibility to oxidative metabolism and limited lipophilicity often necessitate structural evolution. This te...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the morpholine ring is a ubiquitous pharmacophore. However, its susceptibility to oxidative metabolism and limited lipophilicity often necessitate structural evolution. This technical whitepaper explores the integration of 2,2,3-trimethylmorpholine (CAS 1314925-76-2) as a privileged scaffold. By analyzing its physicochemical causality, its mechanism of action in specific receptor systems (such as GPR43), and providing self-validating experimental workflows, this guide serves as an authoritative resource for researchers and drug development professionals.
Physicochemical Causality: The Rationale for 2,2,3-Trimethyl Substitution
As application scientists, we do not arbitrarily append methyl groups to a core structure. The transition from an unsubstituted morpholine to a 2,2,3-trimethylmorpholine is driven by strict physicochemical and pharmacokinetic causality:
Steric Shielding and Metabolic Stability: Unsubstituted morpholines are highly susceptible to Cytochrome P450 (CYP)-mediated
α
-oxidation, which leads to rapid ring-opening or lactam formation. The gem-dimethyl group at the C2 position and the single methyl at the C3 position create profound steric hindrance around both the ether oxygen and the secondary amine. This effectively blocks CYP access, significantly prolonging the biological half-life.
Lipophilicity (LogP) Enhancement: The addition of three hydrophobic methyl groups increases the overall lipophilicity of the molecule. This is critical for targets requiring blood-brain barrier (BBB) penetration or enhanced passive cellular permeability.
Basicity (pKa) Tuning: The steric bulk adjacent to the basic nitrogen alters its solvation energy. This subtly lowers the pKa of the amine compared to unsubstituted morpholine, increasing the fraction of the unionized drug at physiological pH (7.4), thereby optimizing oral bioavailability.
Target-Specific Mechanisms of Action
Unlike standalone active pharmaceutical ingredients (APIs), 2,2,3-trimethylmorpholine operates as a targeting and modulating moiety when conjugated to a primary pharmacophore.
GPR43 (FFAR2) Receptor Agonism:
Recent innovations in metabolic disease therapeutics have utilized 2,2,3-trimethylmorpholine to synthesize 3-substituted 2-amino-indole derivatives[1]. These compounds act as potent agonists for the G-protein coupled receptor GPR43. The mechanism of action involves the activation of both
Gq
and
Gi/o
pathways. Activation of GPR43 in enteroendocrine cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1), which subsequently improves glucose tolerance and modulates insulin secretion, offering a therapeutic avenue for diabetes and obesity[1]. The trimethylmorpholine moiety specifically occupies a hydrophobic sub-pocket within the GPR43 allosteric site, locking the receptor in its active conformation.
Monoamine Transporter and nAChR Modulation:
Analogous to its isomers (e.g., 3,5,5-trimethylmorpholine), the 2,2,3-trimethylmorpholine scaffold is instrumental in neuropharmacology. When conjugated to substituted phenyl rings, these derivatives act as inhibitors of dopamine and norepinephrine reuptake, while simultaneously modulating nicotinic acetylcholine receptor (nAChR) function[2]. The spatial arrangement of the methyl groups mimics the steric profile of classical stimulants, dictating binding affinity at the monoamine transporter vestibule.
Multicellular QSAR Models in Oncology:
In the design of anti-pancreatic cancer agents, 3D-QSAR modeling has identified trimethylmorpholine fragments as critical contributors to multi-cell line inhibition[3]. The fragment enhances the joint hydrophobic contribution (HYD-based descriptors) necessary for penetrating the dense desmoplastic stroma characteristic of pancreatic tumors[3].
Quantitative Data: Physicochemical Profiling
To illustrate the structural advantages, the following table summarizes the comparative physicochemical shifts when upgrading from a standard morpholine to a 2,2,3-trimethylmorpholine scaffold (values are representative estimates based on standard medicinal chemistry heuristics).
Property
Unsubstituted Morpholine
2,2,3-Trimethylmorpholine
Pharmacological Impact
Molecular Weight
87.12 g/mol
129.20 g/mol
Slight increase, remains well within Lipinski's Rule of 5.
Experimental Methodologies: A Self-Validating System
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee that the observed data is an artifact-free reflection of the chemical's biological activity.
Protocol A: Synthesis of 2,2,3-Trimethylmorpholine-Indole Conjugates via SNAr
Causality: Nucleophilic aromatic substitution (SNAr) is chosen over transition-metal cross-coupling to avoid heavy metal contamination in subsequent sensitive biological assays.
Reagents: Combine the halogenated indole core (1.0 eq) with 2,2,3-trimethylmorpholine (1.5 eq) in anhydrous ethanol.
Catalysis: Add triethylamine (TEA) (2.0 eq) to act as an acid scavenger, driving the reaction forward[1].
Reaction Conditions: Heat the mixture in a sealed tube at 180 °C for 72 hours. Rationale: The severe steric hindrance of the 2,2,3-trimethyl groups significantly reduces the nucleophilicity of the secondary amine, necessitating extreme thermal conditions to overcome the activation energy barrier[1].
Purification: Concentrate under reduced pressure and partition between ethyl acetate and water. Purify the organic phase using C18 reverse-phase silica chromatography to isolate the pure conjugate[1].
Causality: Because GPR43 is
Gi/o
-coupled, receptor activation will inhibit adenylyl cyclase. We must artificially raise baseline cAMP using forskolin to observe this inhibition accurately.
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR43 at 10,000 cells/well in a 384-well plate. Self-Validation Step: In parallel, seed wild-type CHO-K1 cells (lacking GPR43) as a negative control to definitively rule out off-target cAMP modulation.
Stimulation: Treat cells with 10
μ
M Forskolin to stimulate baseline cAMP production.
Compound Addition: Add the synthesized 2,2,3-trimethylmorpholine derivative in a 10-point concentration-response curve (1 nM to 10
μ
M). Include sodium propionate (1 mM) as a known positive control.
Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Quality Control: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 validates the assay's robustness, confirming that the dynamic range is sufficient to trust the calculated
EC50
values.
Visualizations
GPR43 receptor activation pathway modulated by 2,2,3-trimethylmorpholine derivatives.
Step-by-step experimental workflow for the synthesis and self-validating biological assay.
References
Google Patents.
ACS Omega.
Neurotransmitter.net (citing J. Med. Chem. 2011). "Synthesis of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues and their effects on monoamine uptake."
The Untapped Potential of 2,2,3-Trimethylmorpholine: A Prospective Guide for the Medicinal Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable phys...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. While extensively utilized, the full potential of its substituted analogues remains to be unlocked. This technical guide provides a prospective analysis of 2,2,3-trimethylmorpholine, a largely unexplored building block, as a pharmacophore element. In the absence of extensive direct research, this document synthesizes established principles of medicinal chemistry, conformational analysis, and structure-activity relationships to build a compelling case for its investigation. We will explore its projected synthesis, conformational behavior, and potential impact on critical drug attributes such as metabolic stability, lipophilicity, and target engagement. This guide is intended to serve as a foundational resource for researchers seeking to innovate within the morpholine chemical space and harness the unique properties that the 2,2,3-trimethyl substitution pattern may offer.
Introduction: The Morpholine Moiety as a Privileged Scaffold
The six-membered saturated heterocycle, morpholine, is a recurring motif in a multitude of approved and experimental drugs. Its prevalence stems from a unique combination of features:
Improved Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen atom often leads to enhanced aqueous solubility and a pKa profile suitable for physiological conditions.
Metabolic Stability: The morpholine ring itself is relatively resistant to metabolism, and its incorporation can shield adjacent functionalities from enzymatic degradation.
Versatile Pharmacophore: It can act as a hydrogen bond acceptor and its nitrogen can be readily functionalized to explore structure-activity relationships (SAR).
While the parent morpholine ring is common, substitution on the carbon framework offers a powerful strategy to fine-tune the properties of a drug candidate. This guide focuses on the prospective role of a specific, yet underutilized, derivative: 2,2,3-trimethylmorpholine.
Proposed Synthesis of 2,2,3-Trimethylmorpholine
A proposed two-step synthesis is outlined below:
Step 1: Synthesis of the Amino Alcohol Precursor
The key precursor, 2-((2-hydroxypropyl)amino)-2-methylpropan-1-ol, can be synthesized via the nucleophilic addition of 2-amino-2-methyl-1-propanol to propylene oxide.
Experimental Protocol:
In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 2-amino-2-methyl-1-propanol.
Cool the flask in an ice bath to control the exothermic reaction.
Slowly add propylene oxide to the stirred solution.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 16 hours).
Remove any unreacted volatile components under reduced pressure to yield the crude amino alcohol precursor. Purification can be achieved by vacuum distillation.
Step 2: Acid-Catalyzed Cyclodehydration
The synthesized amino alcohol is then subjected to cyclodehydration in the presence of a strong acid, such as sulfuric acid, to form the 2,2,3-trimethylmorpholine ring.
Experimental Protocol:
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus or distillation head.
Carefully add concentrated sulfuric acid to the flask and cool it in an ice bath.
Slowly add the 2-((2-hydroxypropyl)amino)-2-methylpropan-1-ol precursor to the cooled, stirring sulfuric acid.
Heat the reaction mixture to approximately 150-190°C. The water formed during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
Monitor the reaction progress using a suitable technique (e.g., GC-MS or TLC).
Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.
Basify the acidic solution with a concentrated base (e.g., NaOH) while keeping the mixture cool.
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
The crude 2,2,3-trimethylmorpholine can be purified by vacuum distillation.
Caption: Proposed two-step synthetic workflow for 2,2,3-trimethylmorpholine.
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of the morpholine ring is a critical determinant of its interaction with biological targets. Like cyclohexane, morpholine predominantly adopts a chair conformation to minimize torsional and steric strain. The introduction of three methyl groups in 2,2,3-trimethylmorpholine is expected to have a significant impact on its conformational landscape.
Key Conformational Influences:
The Gem-Dimethyl Group at C2: The two methyl groups at the C2 position will introduce significant steric bulk. In a chair conformation, one methyl group will be in an axial position and the other in an equatorial position. This arrangement is fixed and will influence the overall ring conformation.
The Methyl Group at C3: The stereochemistry of the methyl group at the C3 position (R or S) will be a key determinant of the molecule's overall shape. The interaction between the C3-methyl group and the C2-methyl groups will likely dictate the preferred chair conformation.
1,3-Diaxial Interactions: The axial methyl group at C2 will experience 1,3-diaxial interactions with the axial hydrogen on C6. The C3-methyl group, if axial, would experience similar steric clashes. These unfavorable interactions increase the energy of the conformation.
It is predicted that the 2,2,3-trimethylmorpholine ring will predominantly exist in a chair conformation that minimizes the steric strain arising from the methyl groups. The most stable conformer will likely place the C3-methyl group in an equatorial position to avoid further 1,3-diaxial interactions.
Caption: Factors influencing the conformational equilibrium of the 2,2,3-trimethylmorpholine ring.
2,2,3-Trimethylmorpholine as a Pharmacophore Building Block: A Prospective Analysis
The strategic placement of methyl groups can significantly influence the pharmacological profile of a drug candidate. The 2,2,3-trimethylmorpholine scaffold offers several potential advantages:
Table 1: Predicted Impact of 2,2,3-Trimethyl Substitution on Drug Properties
Property
Predicted Effect of 2,2,3-Trimethyl Substitution
Rationale
Metabolic Stability
Increased
The methyl groups, particularly the gem-dimethyl group at C2, can act as "metabolic blockers." By sterically hindering the access of metabolizing enzymes (e.g., Cytochrome P450s) to the carbons adjacent to the ring nitrogen and oxygen, the rate of oxidative metabolism can be significantly reduced.
Lipophilicity (LogP)
Increased
The addition of three methyl groups will increase the carbon content of the molecule, thereby increasing its lipophilicity. This can enhance membrane permeability and access to lipophilic binding pockets.
Target Binding & Selectivity
Potentially Enhanced
The fixed conformation and the defined stereochemistry of the methyl groups can provide a more rigid and pre-organized scaffold for interacting with a specific binding site. This can lead to higher affinity and selectivity for the target protein over off-targets. The methyl groups can also engage in favorable van der Waals interactions within a hydrophobic pocket.
Aqueous Solubility
Decreased
The increase in lipophilicity will likely lead to a decrease in aqueous solubility. This is a critical parameter to consider and may require optimization of other parts of the molecule to maintain an appropriate balance.
Potential Therapeutic Applications and Future Directions
Given the predicted properties, the 2,2,3-trimethylmorpholine scaffold could be a valuable building block in several therapeutic areas where the parent morpholine ring has already shown utility.
Oncology: In the development of kinase inhibitors, metabolic stability is a key challenge. The enhanced stability of the 2,2,3-trimethylmorpholine core could lead to compounds with improved pharmacokinetic profiles.
Central Nervous System (CNS) Disorders: The increased lipophilicity may enhance blood-brain barrier penetration, making this scaffold attractive for CNS targets. The rigid conformation could also contribute to the high selectivity required for CNS drugs.
Infectious Diseases: The morpholine ring is present in some antimicrobial agents. The unique stereochemistry of the 2,2,3-trimethyl derivative could be explored to develop new agents with novel mechanisms of action or improved resistance profiles.
Future Research:
The prospective analysis presented here highlights the need for foundational research into the 2,2,3-trimethylmorpholine scaffold. Key areas for future investigation include:
Development and Optimization of a Robust Synthetic Route: A reliable and scalable synthesis is the first step towards exploring the potential of this building block.
Detailed Conformational Analysis: Experimental techniques such as NMR spectroscopy and X-ray crystallography, complemented by computational modeling, are needed to definitively characterize the conformational preferences of 2,2,3-trimethylmorpholine and its derivatives.
Synthesis and Screening of a Focused Library of Compounds: Incorporating the 2,2,3-trimethylmorpholine scaffold into known pharmacophores for various targets and screening for biological activity will be crucial to validate its utility.
In-depth ADMET Profiling: A thorough investigation of the absorption, distribution, metabolism, excretion, and toxicity of compounds containing this moiety is essential for its validation as a drug-like building block.
Conclusion
While direct experimental data on 2,2,3-trimethylmorpholine is currently scarce, a prospective analysis based on established medicinal chemistry principles suggests that it is a building block with significant untapped potential. Its unique substitution pattern is predicted to enhance metabolic stability and provide a rigid, stereochemically defined scaffold that can be exploited for improved target affinity and selectivity. The anticipated increase in lipophilicity necessitates careful consideration in molecular design. This in-depth technical guide serves as a call to action for the medicinal chemistry community to explore the synthesis, properties, and applications of 2,2,3-trimethylmorpholine, a potentially valuable yet overlooked tool in the drug discovery arsenal.
References
BenchChem. (2025). Technical Support Center: Synthesis of 2,2-Dimethylmorpholine.
Smolecule. (2023, August 25). (2R,3S)-2,3-dimethylmorpholine hydrochloride.
BenchChem. (2025). Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs.
Bodnarchuk, M. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry.
Jones, A. J., et al. (1976).
Kourounakis, A. P., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
Wuitschik, G., et al. (2025, June 30). Lowering lipophilicity by adding carbon?
BenchChem. (2026). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide.
Hassan, M. M. A., & Casy, A. F. (1970).
Kourounakis, A. P., & Kourounakis, P. N. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
ChemicalBook. (2026, January 13). 2,2-dimethylmorpholine.
Soós, T., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
König, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
Soós, T., et al. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.
Słoczyńska, K., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules.
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Exploratory
Overcoming Flatland: A Preliminary Investigation of 2,2,3-Trimethylmorpholine in Drug Discovery
Executive Summary Morpholine is a privileged scaffold in medicinal chemistry, historically utilized to improve aqueous solubility, modulate pKa , and establish critical hydrogen-bonding interactions with target kinases...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Morpholine is a privileged scaffold in medicinal chemistry, historically utilized to improve aqueous solubility, modulate
pKa
, and establish critical hydrogen-bonding interactions with target kinases and receptors [1]. However, the unsubstituted morpholine ring is structurally "flat" (high
sp2
character in attached aromatics) and possesses severe metabolic liabilities. Cytochrome P450 (CYP450) enzymes rapidly oxidize the
α
-carbons (C2, C3, C5, C6), leading to lactam formation, ring-opening, and the generation of reactive, potentially toxic metabolites.
To overcome these limitations, modern drug discovery has shifted toward highly substituted, sterically hindered
sp3
-rich analogs. 2,2,3-Trimethylmorpholine (CAS: 1314925-76-2) represents a sophisticated evolution of this pharmacophore [1]. By introducing a gem-dimethyl group at C2 and a methyl group at C3, this moiety effectively blocks metabolic soft spots while restricting the conformational flexibility of the ring. This whitepaper details the structural rationale, synthetic integration, and preliminary ADME evaluation of 2,2,3-trimethylmorpholine in modern drug design.
Structural Rationale & Physicochemical Profiling
The strategic placement of methyl groups on the morpholine ring is not merely cosmetic; it is driven by strict structure-activity relationship (SAR) causality.
Metabolic Shielding: The massive steric bulk of the C2 gem-dimethyls and the C3 methyl group physically prevents CYP3A4 and CYP2D6 from accessing the
α
-carbons adjacent to the oxygen and nitrogen atoms.
Conformational Restriction: The trimethyl substitution locks the morpholine ring into a specific chair conformation. This reduces the entropic penalty upon binding to a target protein, often translating to increased binding affinity (
Kd
).
Stereospecificity: The introduction of a methyl group at C3 creates a chiral center. This chirality allows medicinal chemists to exploit stereospecific interactions within asymmetric binding pockets, enhancing target selectivity.
Table 1: Comparative Physicochemical Profiling
Data represents generalized predictive values to illustrate the pharmacological shift from the base scaffold to the substituted analog.
Property
Morpholine
2,2,3-Trimethylmorpholine
Pharmacological Implication
Molecular Weight
87.12 g/mol
129.20 g/mol
Increased lipophilicity and steric bulk
LogP (calc)
-0.86
~0.5 - 0.8
Improved passive membrane permeability
pKa
(conjugate acid)
8.36
~8.0
Slightly reduced basicity due to steric shielding
Metabolic Soft Spots
C2, C3, C5, C6
C5, C6 only
Significantly enhanced microsomal stability
Chirality
Achiral
Chiral (C3)
Enables stereospecific target engagement
Workflow & Synthetic Integration
Integrating 2,2,3-trimethylmorpholine into a lead compound requires overcoming the very steric hindrance that makes it desirable. Standard Nucleophilic Aromatic Substitution (
SNAr
) protocols often fail or result in poor yields because the secondary amine is deeply buried behind the trimethyl groups.
To solve this, we employ Palladium-catalyzed Buchwald-Hartwig cross-coupling . The use of a bulky, electron-rich biaryl phosphine ligand (such as RuPhos) is critical to facilitate the reductive elimination step of the catalytic cycle.
Caption: Workflow for integrating 2,2,3-trimethylmorpholine to overcome metabolic liabilities.
This protocol is a self-validating system; the absence of product typically indicates oxygen contamination or insufficient ligand bulk.
Preparation: In a glovebox under a strict Argon atmosphere, charge an oven-dried Schlenk flask with the target Aryl Halide (1.0 eq),
Pd2(dba)3
(0.05 eq), RuPhos (0.10 eq), and Sodium tert-butoxide (
NaOtBu
, 2.0 eq).
Reagent Addition: Add anhydrous Toluene (to achieve a 0.2 M concentration) followed by 2,2,3-Trimethylmorpholine (1.5 eq). Causality: An excess of the volatile amine compensates for potential evaporative loss and drives the equilibrium of the transmetallation step.
Reaction: Seal the flask, remove it from the glovebox, and heat to 100 °C in an oil bath for 12–16 hours with vigorous stirring. Causality: High thermal energy is mandatory to overcome the immense activation energy barrier imposed by the steric bulk around the nitrogen during coupling.
Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts.
Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure coupled product.
Application Case Study: Targeting GPR43
A prime example of 2,2,3-trimethylmorpholine's utility is found in the development of 3-substituted 2-amino-indole derivatives targeting the GPR43 receptor (FFAR2) [2]. GPR43 is a G-protein-coupled receptor highly expressed in intestinal L-cells.
In this context, the trimethylmorpholine moiety is appended to the indole core to provide optimal lipophilic contacts within the GPR43 allosteric binding pocket while resisting rapid first-pass hepatic metabolism. Activation of this receptor by the synthetic agonist triggers the intracellular
Gq/11
pathway, ultimately leading to the secretion of Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY)—hormones critical for glucose homeostasis and appetite suppression in diabetes and obesity models [2].
Caption: GPR43 activation pathway leading to GLP-1 and PYY secretion in intestinal L-cells.
In Vitro ADME & Pharmacokinetic Evaluation
To empirically validate the structural rationale, the synthesized 2,2,3-trimethylmorpholine derivatives must undergo rigorous in vitro clearance testing.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay determines the intrinsic clearance (
CLint
) and half-life (
t1/2
) of the compound, proving the efficacy of the steric shield.
Incubation Mixture: Prepare a 1 mL incubation mixture containing the test compound (1 µM), Human Liver Microsomes (0.5 mg/mL protein), and
MgCl2
(3.3 mM) in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH acts as the obligate electron donor for CYP450-mediated phase I oxidation; without it, the assay will yield false-positive stability.
Sampling & Quenching: At precise time points (0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately quench by dispensing into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity to preserve the exact time-point concentration.
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins.
LC-MS/MS Analysis: Transfer the clear supernatant to LC vials. Analyze the remaining parent compound via LC-MS/MS and calculate
t1/2
and
CLint
using a first-order exponential decay model.
Conclusion
The preliminary investigation of 2,2,3-trimethylmorpholine demonstrates its profound utility as a next-generation building block in drug discovery. By systematically addressing the metabolic vulnerabilities of the traditional morpholine ring through targeted steric hindrance, medicinal chemists can significantly enhance the pharmacokinetic profile and target selectivity of lead compounds. While synthetic incorporation requires robust catalytic methodologies, the resulting improvements in half-life and efficacy make it an invaluable tool in the modern pharmacophore arsenal.
References
Source: Google Patents (WIPO PCT)
Title: PubChem Compound Summary for CID 11953882, Morpholine
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis and Integration of 2,2,3-Trimethylmorpholine in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2,2,3-Trimethylmorpholine (CAS: 1314925-76-2) Introduction and Strategic Rationale In modern medicinal chemistry, the i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 2,2,3-Trimethylmorpholine (CAS: 1314925-76-2)
Introduction and Strategic Rationale
In modern medicinal chemistry, the incorporation of sterically hindered saturated heterocycles is a proven strategy to improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 2,2,3-Trimethylmorpholine (CAS: 1314925-76-2) is a highly specialized building block. The introduction of three methyl groups adjacent to the heteroatoms serves two critical functions:
Metabolic Shielding: The gem-dimethyl group at the C2 position and the methyl group at the C3 position sterically block cytochrome P450-mediated
α
-oxidation, a common metabolic liability of unsubstituted morpholines.
pKa Modulation: The inductive effects of the methyl groups subtly alter the basicity of the morpholine nitrogen, allowing fine-tuning of target binding affinity and membrane permeability.
This application note details a robust, step-by-step protocol for the de novo synthesis of the 2,2,3-trimethylmorpholine core, followed by its validated downstream integration into 3-substituted 2-amino-indole derivatives, which function as GPR43 receptor agonists for the treatment of metabolic disorders[1].
Retrosynthetic Strategy and Workflow
The synthesis of highly substituted morpholines typically relies on the cyclodehydration of substituted diethanolamine derivatives. To construct the 2,2,3-trimethyl architecture, the most direct approach involves the
N
-alkylation of 3-amino-2-methylbutan-2-ol with 2-chloroethanol, followed by an acid-catalyzed intramolecular etherification (ring closure).
Workflow: Synthesis of 2,2,3-trimethylmorpholine and its integration into APIs.
Experimental Protocols
Part A: De Novo Synthesis of 2,2,3-Trimethylmorpholine
Note: The following is a generalized, optimized protocol for the synthesis of sterically hindered morpholines via cyclodehydration, adapted for the 2,2,3-trimethyl substitution pattern.
Step 1: N-Alkylation to form Intermediate Diol
Preparation: Charge a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer with 3-amino-2-methylbutan-2-ol (1.0 equiv, 100 mmol) and anhydrous ethanol (150 mL).
Addition: Add anhydrous potassium carbonate (
K2CO3
, 1.5 equiv, 150 mmol) to the solution to act as an acid scavenger.
Reaction: Slowly add 2-chloroethanol (1.1 equiv, 110 mmol) dropwise over 30 minutes at room temperature.
Heating: Elevate the temperature to 80 °C and reflux the mixture for 16 hours. The
K2CO3
ensures the amine remains nucleophilic by neutralizing the generated HCl.
Workup: Cool the mixture to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude 2-((2-hydroxyethyl)amino)-3-methylbutan-2-ol intermediate.
Step 2: Acid-Catalyzed Cyclodehydration
Preparation: Transfer the crude diol to a 250 mL flask. Carefully add 70% sulfuric acid (
H2SO4
, 50 mL) while maintaining the flask in an ice bath to control the exothermic protonation.
Cyclization: Equip the flask with a Dean-Stark apparatus. Heat the mixture to 140 °C. The acidic environment protonates the primary alcohol, turning it into a good leaving group (
H2O
), facilitating intramolecular nucleophilic attack by the tertiary alcohol oxygen.
Neutralization: After 8 hours, cool the dark mixture to 0 °C and cautiously neutralize with 40% aqueous NaOH until the pH reaches 10-11. Caution: Highly exothermic.
Extraction & Purification: Extract the aqueous layer with dichloromethane (
3×100
mL). Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate. Purify via vacuum distillation to afford pure 2,2,3-trimethylmorpholine.
Part B: Downstream Integration (GPR43 Agonist Synthesis)
The following protocol details the coupling of 2,2,3-trimethylmorpholine to a complex heterocyclic core, specifically utilized in the synthesis of 3-substituted 2-amino-indole derivatives targeting the GPR43 receptor[1].
Protocol:
Reagent Assembly: In a pressure-resistant reaction vial, combine the electrophilic core (e.g., a halogenated or triflated indole intermediate) (approx. 3.0 mmol) with 2,2,3-trimethylmorpholine (490 mg, 3.79 mmol)[1].
Base Addition: Add triethylamine (TEA) (614 µL, 4.40 mmol) to the mixture. The TEA serves to neutralize the acid generated during the nucleophilic aromatic substitution (
SNAr
) or cross-coupling event[1].
Solvent & Conditions: Dissolve the reagents in absolute ethanol (EtOH) (12 mL). Seal the vial and heat the reaction mixture to 180 °C for 3 days[1]. Expert Insight: The extreme temperature and extended reaction time are strictly required due to the severe steric hindrance imposed by the 2,2,3-trimethyl groups on the morpholine nitrogen, which drastically reduces its nucleophilicity compared to unsubstituted morpholine.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the resulting residue between ethyl acetate (20 mL) and deionized water (20 mL)[1].
Purification: Separate the organic phase, dry, and concentrate in vacuo. Purify the crude material using reversed-phase column chromatography (C18 silica, utilizing a gradient of 5-60% acetonitrile/water containing 0.05%
NH3
) to isolate the final API[1].
Quantitative Data & Optimization Summary
The table below summarizes the critical reaction parameters and expected yields for the integration of 2,2,3-trimethylmorpholine into API scaffolds, highlighting the necessity of forcing conditions.
*Note: The moderate yield in the final step is a direct consequence of the steric bulk around the nucleophilic nitrogen. Utilizing sealed-tube conditions at 180 °C is mandatory to drive the reaction to completion[1].
Application Notes and Protocols for the N-Arylation of 2,2,3-Trimethylmorpholine via Buchwald-Hartwig Cross-Coupling
Introduction: Navigating the Challenges of Sterically Hindered Amine Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with rem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Navigating the Challenges of Sterically Hindered Amine Coupling
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[1] While the reaction has matured significantly, the coupling of sterically hindered secondary amines remains a formidable challenge. The increased steric bulk around the nitrogen atom can impede key steps in the catalytic cycle, namely the coordination of the amine to the palladium center and the final reductive elimination step that forms the desired C-N bond.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Buchwald-Hartwig cross-coupling to a sterically demanding substrate: 2,2,3-trimethylmorpholine. Due to the absence of literature precedent for 2,2,3-trimethylmorpholine as a ligand, this guide focuses on its role as a nucleophilic coupling partner for the synthesis of novel N-aryl-2,2,3-trimethylmorpholine derivatives. The protocols and principles outlined herein are grounded in established methodologies for the arylation of other challenging, bulky secondary amines.
The Mechanistic Imperative: Why Ligand Choice is Paramount
The success of a Buchwald-Hartwig reaction, especially with a sterically encumbered amine like 2,2,3-trimethylmorpholine, is critically dependent on the choice of the ancillary ligand. The ligand's role is multifaceted: it stabilizes the palladium catalyst, influences its reactivity, and sterically dictates the accessibility of the catalytic site. For demanding substrates, bulky and electron-rich monophosphine ligands, particularly those from the dialkylbiaryl phosphine class developed by the Buchwald group, have proven to be exceptionally effective.[1]
The general catalytic cycle, depicted below, illustrates the key stages where the ligand exerts its influence. The steric bulk of these ligands promotes the formation of a monoligated palladium(0) species, which is a highly active catalyst.[4] This facilitates the initial oxidative addition of the aryl halide. Subsequently, the ligand's steric profile must be sufficiently large to promote the reductive elimination of the N-arylated product over competing side reactions like beta-hydride elimination.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Strategic Selection of Reagents and Conditions
The successful N-arylation of 2,2,3-trimethylmorpholine hinges on the judicious selection of the catalyst system, base, and solvent. The steric hindrance posed by the three methyl groups on the morpholine ring necessitates conditions that favor the desired C-N bond formation.
Catalyst System: Palladium Precursor and Ligand
For sterically demanding secondary amines, a combination of a palladium(0) or palladium(II) precursor and a bulky, electron-rich phosphine ligand is typically employed.[5]
These bulky dialkylbiaryl phosphine ligands are highly effective for coupling sterically hindered secondary amines.[1][6] RuPhos is often the ligand of choice for secondary amines.[6] Their steric bulk promotes the formation of the active monoligated palladium catalyst and facilitates reductive elimination.[1]
Expert Insight: The use of pre-formed palladium precatalysts, such as RuPhos Pd G3, can offer improved reproducibility and convenience by ensuring a consistent ligand-to-palladium ratio and providing a more stable, air-tolerant solid.[6]
Base Selection
The base plays a critical role in deprotonating the amine, facilitating its coordination to the palladium center.[3]
Base
Recommended Options
Application Context
Strong, Non-nucleophilic
Sodium tert-butoxide (NaOtBu)
The most common and effective base for many Buchwald-Hartwig reactions, particularly with less functionalized substrates.
Suitable for arylating substrates containing base-sensitive functional groups (e.g., esters, ketones). May require higher temperatures or longer reaction times.[1]
For Protic Substrates
Lithium bis(trimethylsilyl)amide (LiHMDS)
Can be used when the aryl halide or amine contains a protic functional group, as it will deprotonate these sites in situ.[6]
Solvent and Reaction Conditions
The choice of solvent and the maintenance of an inert atmosphere are crucial for catalytic efficiency and stability.
Parameter
Recommendation
Rationale
Solvent
Toluene, Dioxane, or Tetrahydrofuran (THF)
These aprotic solvents are commonly used and effectively dissolve the reactants and catalyst components. The solvent must be anhydrous and deoxygenated.
Temperature
80-110 °C
Elevated temperatures are typically required to overcome the activation barriers associated with sterically hindered substrates.
Atmosphere
Nitrogen or Argon
The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential.
Experimental Protocols
The following protocols provide a starting point for the N-arylation of 2,2,3-trimethylmorpholine. Optimization of catalyst loading, ligand-to-palladium ratio, base, and temperature may be necessary for specific aryl halide substrates.
Protocol 1: General Procedure for the N-Arylation of 2,2,3-Trimethylmorpholine with an Aryl Bromide using Pd₂(dba)₃/RuPhos
Caption: Experimental workflow for the N-arylation of 2,2,3-trimethylmorpholine.
Materials:
Aryl bromide (1.0 mmol, 1.0 equiv)
2,2,3-Trimethylmorpholine (1.2 mmol, 1.2 equiv)
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
RuPhos (0.044 mmol, 4.4 mol%)
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
Anhydrous, deoxygenated toluene (5 mL)
Schlenk flask or oven-dried vial with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Procedure:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
Solvent and Substrate Addition: Add anhydrous, deoxygenated toluene via syringe. Stir the mixture at room temperature for 10 minutes. Then, add the aryl bromide (if solid) followed by the 2,2,3-trimethylmorpholine via syringe.
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or another suitable organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,2,3-trimethylmorpholine.
Protocol 2: Procedure for Substrates with Base-Sensitive Functional Groups
For substrates incompatible with strong bases like NaOtBu, a weaker base such as cesium carbonate can be employed.
The reaction temperature may need to be increased to 110 °C, and longer reaction times may be required.
Troubleshooting and Considerations
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading (up to 5 mol% Pd) or the reaction temperature. Ensure that the solvent and reagents are scrupulously dry and that the inert atmosphere is maintained.
Side Reactions: The primary side reaction to consider is the hydrodehalogenation of the aryl halide. This can sometimes be minimized by adjusting the ligand, base, or temperature.
Substrate Scope: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides will likely require more forcing conditions and potentially a different ligand system (e.g., a more electron-rich BrettPhos derivative). Electron-poor aryl halides are generally more reactive than electron-rich ones.
Conclusion
The N-arylation of the sterically hindered secondary amine, 2,2,3-trimethylmorpholine, is a challenging yet achievable transformation via the Buchwald-Hartwig amination. Success is predicated on the rational selection of a bulky and electron-rich dialkylbiaryl phosphine ligand, such as RuPhos, in combination with an appropriate palladium precursor and base. The protocols provided in this guide offer a robust starting point for the synthesis of novel N-aryl-2,2,3-trimethylmorpholine compounds, which may be of significant interest in medicinal chemistry and materials science. As with any catalytic reaction, empirical optimization for each specific substrate combination is key to achieving high yields and purity.
References
Chan, H. S. S., Lu, Y., & Yu, J.-Q. (2024). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Forero-Cortes, P. A., & Haydl, A. M. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
Li, J. H. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions.
(n.d.). Buchwald-Hartwig reaction: An overview.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Journal of the American Chemical Society, 141(19), 7901-7913.
Fors, B. P., & Buchwald, S. L. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl. MIT Open Access Articles.
Ickes, A. R., Haibach, M. C., & Lalic, G. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 137(4), 1546-1549.
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
YorkSpace. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. Retrieved from [Link]
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
Norrby, P.-O., & Organ, M. G. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10836-10847.
Wang, C., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society.
(2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Thompson, D. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
Mechanistic Rationale: The Steric Penalty and the Solvation Cage As drug development increasingly explores complex, sp³-rich chemical space, incorporating sterically hindered cyclic amines like 2,2,3-trimethylmorpholine...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale: The Steric Penalty and the Solvation Cage
As drug development increasingly explores complex, sp³-rich chemical space, incorporating sterically hindered cyclic amines like 2,2,3-trimethylmorpholine has become a critical strategy for modulating pharmacokinetic profiles, improving metabolic stability, and tuning kinase target selectivity[1]. However, the very steric bulk that provides these biological advantages makes this amine notoriously difficult to functionalize via classical nucleophilic substitution (
SN2
and
SNAr
) pathways.
The primary challenge lies in the activation energy (
Ea
) required to reach the transition state. In bimolecular substitutions, the nucleophile must approach the electrophilic center to form a highly crowded transition state[2]. The three methyl groups adjacent to the secondary amine in 2,2,3-trimethylmorpholine create a dense steric shield around the nitrogen lone pair.
If the wrong solvent is selected, this intrinsic steric penalty is catastrophically amplified by solvent-solute interactions.
The Protic "Cage": In polar protic solvents (e.g., methanol, ethanol), the solvent molecules act as hydrogen-bond donors, coordinating tightly to the lone pair of the morpholine nitrogen[3]. This creates a bulky solvation shell that the amine must shed before it can attack the electrophile. For an already hindered amine, the energy required to break this cage renders the reaction kinetically dead[3].
The "Naked" Nucleophile: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) possess high dielectric constants to stabilize reaction intermediates but lack acidic protons. They cannot hydrogen-bond to the amine[3][4]. This leaves 2,2,3-trimethylmorpholine "naked," preserving its maximum intrinsic nucleophilicity and allowing it to overcome its own steric hindrance.
Solvent Selection Matrix
To streamline reaction design, quantitative solvent properties and their mechanistic impacts are summarized below.
Solvent Category
Representative Solvents
Dielectric Constant (
ϵ
)
Solvation of Amine
Impact on 2,2,3-TMM Nucleophilicity
Recommended Workflow
Polar Aprotic (High Boiling)
DMSO, DMF, NMP
37 – 47
None (Naked Nucleophile)
Maximized
SNAr
with activated aryl halides.
Polar Aprotic (Low Boiling)
Acetonitrile (MeCN), Acetone
21 – 36
None (Naked Nucleophile)
Maximized
SN2
aliphatic alkylations.
Polar Protic
Methanol, Ethanol, Water
24 – 80
Strong H-bonding (Solvation Cage)
Severely Suppressed
Not Recommended for hindered amines.
Non-Polar
Toluene, 1,4-Dioxane
2 – 3
None
Moderate (Relies on metal catalyst)
Pd-Catalyzed Buchwald-Hartwig amination.
Workflow & Decision Tree
The following logic flow dictates the optimal solvent and condition selection based on the electrophile's nature.
Decision matrix for selecting solvents in 2,2,3-trimethylmorpholine substitutions.
Experimental Protocols & Self-Validating Systems
A robust protocol must be a self-validating system. Because 2,2,3-trimethylmorpholine lacks a strong UV chromophore, relying solely on standard UV-Vis HPLC to track its consumption is a critical pitfall. Always use LC-MS (ESI+) or Evaporative Light Scattering Detection (ELSD) to monitor the amine.
Protocol A:
SNAr
with an Activated Aryl Halide
Causality Check: For
SNAr
, the rate-determining step is the formation of the anionic Meisenheimer complex. DMSO is chosen because its high dielectric constant stabilizes this intermediate while leaving the morpholine unsolvated. Fluoride is the preferred leaving group; its high electronegativity makes the ipso-carbon highly electrophilic, accelerating the initial attack.
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 1-fluoro-4-nitrobenzene (1.0 equiv) and anhydrous
K2CO3
(2.5 equiv).
Solvent Addition: Add anhydrous DMSO (to achieve a 0.2 M concentration). Note: Anhydrous solvent is critical to prevent competitive hydrolysis of the aryl fluoride to a phenol.
Amine Addition: Add 2,2,3-trimethylmorpholine (1.2 equiv). Seal the vial under a nitrogen atmosphere.
Heating: Heat the mixture to 80–100 °C.
Self-Validation (Visual & Analytical): The reaction will rapidly undergo a chromic shift to deep orange/red, indicating the formation of the Meisenheimer complex. Monitor via LC-MS. The reaction is complete when the mass of the starting amine is consumed and the
[M+H]+
of the coupled product dominates.
Workup: Quench with water to precipitate the product, or extract with Ethyl Acetate/Water (3x). Wash the organic layer with brine (5x) to completely remove the DMSO.
Protocol B:
SN2
Aliphatic Alkylation
Causality Check: For
SN2
reactions, a less viscous, low-boiling polar aprotic solvent like Acetonitrile (MeCN) is preferred[3]. It provides the necessary "naked" nucleophile conditions while allowing for easy solvent removal post-reaction.
Step-by-Step Methodology:
Preparation: Combine 2,2,3-trimethylmorpholine (1.0 equiv) and
K2CO3
(2.0 equiv) in anhydrous MeCN (0.3 M).
Electrophile Addition: Dropwise add the aliphatic electrophile (e.g., benzyl bromide, 1.1 equiv) at 0 °C to control the initial exothermic reaction and prevent over-alkylation or quaternary ammonium salt formation.
Reaction: Warm to room temperature and stir for 4–12 hours.
Self-Validation: Monitor via TLC (Ninhydrin stain for the secondary amine) and LC-MS.
Workup: Filter the suspension through a Celite pad to remove the inorganic salts (
K2CO3
and
KBr
), then concentrate the filtrate under reduced pressure.
Protocol C: The Fail-Safe (Buchwald-Hartwig Amination)
Causality Check: When classical
SNAr
fails due to extreme steric clash (e.g., coupling to an unactivated or ortho-substituted aryl halide), the mechanistic paradigm must shift. Transition metal catalysis bypasses the nucleophilic attack entirely. Instead, the C-N bond is formed via reductive elimination from a Palladium center, a process highly tolerant of steric bulk[5]. Here, non-polar solvents like Toluene are optimal to stabilize the active
Pd(0)
species.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl halide (1.0 equiv), 2,2,3-trimethylmorpholine (1.2 equiv),
Pd2(dba)3
(2-4 mol%), XPhos ligand (4-8 mol%), and Sodium tert-butoxide (
NaOtBu
, 1.5 equiv)[5].
Solvent: Add degassed anhydrous Toluene (0.15 M).
Reaction: Heat to 80 °C for 12 hours.
Self-Validation: The reaction mixture will turn from dark purple/red (
Pd2(dba)3
) to a lighter yellow/brown active catalytic species.
Workup: Filter through a short pad of silica gel to remove the palladium catalyst, eluting with Ethyl Acetate, and purify via flash chromatography.
References
Chemistry Steps - Polar Protic and Polar Aprotic Solvents
URL:[Link]
Application Note: Advanced Handling, Storage, and Safety Protocols for 2,2,3-Trimethylmorpholine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary 2,2,3-Trimethylmorpholine (CAS: 1314925-76-2) is an increasingly valuable building block in medicinal chemistry. The...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
2,2,3-Trimethylmorpholine (CAS: 1314925-76-2) is an increasingly valuable building block in medicinal chemistry. The sterically hindered morpholine ring enhances metabolic stability and modulates basicity in drug candidates. However, as a reactive secondary amine, it is highly susceptible to oxidative degradation and rapid reaction with atmospheric carbon dioxide. This Application Note provides a comprehensive, self-validating system for the safe handling, aseptic dispensing, and long-term storage of 2,2,3-trimethylmorpholine, ensuring both operator safety and reagent integrity.
Physicochemical Profile & Mechanistic Causality
Understanding the chemical nature of 2,2,3-trimethylmorpholine is critical for predicting its behavior and mitigating safety risks. While the steric bulk around the nitrogen atom provides some shielding compared to unsubstituted morpholine, it remains a reactive nucleophile and a corrosive base[1].
Table 1: Key Physicochemical and Safety Parameters
When exposed to ambient air, the secondary amine group undergoes two primary degradation pathways:
Carbamate Formation: Nucleophilic attack on atmospheric CO₂ leads to the precipitation of insoluble carbamate salts. This alters the reagent's molarity and introduces solid impurities into liquid aliquots.
Oxidative Degradation: Exposure to oxygen initiates the formation of N-oxides and subsequent radical-mediated decomposition. This manifests visually as a yellowing of the originally colorless liquid.
Causality-Driven Control: To prevent these pathways, all handling must be performed under an inert atmosphere (Argon or Nitrogen) using rigorous air-free techniques.
Handling & Inerting Workflow
The following workflow illustrates the logical progression of environmental controls required to maintain the integrity of 2,2,3-trimethylmorpholine while ensuring operator safety.
Sequential workflow for the air-free handling and storage of 2,2,3-trimethylmorpholine.
Experimental Protocol 1: Schlenk-Line Dispensing
To ensure a self-validating system where the reagent's purity is maintained from the first aliquot to the last, the following protocol must be strictly adhered to.
Materials Required:
Schlenk line with high-purity Argon (99.999%).
Oven-dried, gas-tight glass syringes with stainless steel needles.
Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Don all required PPE. 2,2,3-Trimethylmorpholine is highly irritating to the respiratory tract and causes severe eye damage[1].
Visual Validation (Self-Validation Check): Before dispensing, visually inspect the reagent. A colorless liquid indicates high purity, whereas a yellow tint signifies oxidative degradation. If yellowing is observed, the batch must be distilled prior to use.
Purging the Syringe: Connect the gas-tight syringe to the Schlenk line. Draw Argon into the syringe and expel it outside the flask. Repeat this purge cycle three times to ensure complete removal of atmospheric oxygen and moisture.
Vessel Equilibration: Insert an Argon-flushed needle connected to a bubbler through the septum of the reagent bottle to equalize pressure.
Dispensing: Insert the purged syringe needle through the septum. Slowly draw the required volume of the liquid. Avoid pulling a vacuum, which can cause the volatile liquid to cavitate.
Transfer & Sealing: Withdraw the syringe and immediately transfer the liquid into the pre-purged reaction vessel. Remove the Argon line from the reagent bottle, wrap the septum tightly with Parafilm, and place the bottle in secondary containment.
Storage Conditions & Causality
Proper storage is dictated by the thermodynamic stability of the molecule[2]:
Short-Term Storage (1-2 weeks): Store at 4°C. The lower temperature reduces the vapor pressure of the amine, minimizing inhalation risks upon opening and slowing down residual oxidative kinetics.
Long-Term Storage (1-2 years): Store at -20°C. Deep freezing effectively halts nucleophilic degradation pathways and prevents thermal decomposition.
Crucial Step: The material must be allowed to warm to room temperature in a desiccator before use to prevent the condensation of atmospheric moisture on the cold septum, which would otherwise hydrolyze the reagent.
Isolation: Immediately extinguish all sources of ignition. Ensure the fume hood sash is lowered to the maximum safe working height to contain vapors.
Neutralization/Absorption: Do NOT use combustible materials (like paper towels) to absorb the spill. Cover the liquid with an inert, non-combustible absorbent material such as dry sand, diatomaceous earth, or vermiculite[3].
Collection: Using non-sparking tools (e.g., plastic or brass scoops), carefully collect the saturated absorbent and transfer it to a chemically resistant, sealable hazardous waste container.
Decontamination: Wash the spill surface with a dilute, weak acid solution (such as 5% acetic acid) to neutralize residual amine, followed by a thorough rinse with deionized water.
pH Validation (Self-Validation Check): Use pH indicator strips on the final rinsed surface. The area is only declared safe when the surface tests at a neutral pH (7.0), confirming total amine neutralization.
Disposal: Label the container appropriately as "Corrosive/Flammable Amine Waste" and transfer it to the facility's designated hazardous waste accumulation area.
References
NextSDS. "4-(2-bromoethyl)-2,2,3-trimethylmorpholine — Chemical Substance Information". Accessed April 1, 2026. URL:[Link]
Redox. "Safety Data Sheet Morpholine Revision 5". Accessed April 1, 2026. URL:[Link]
Application Note: Strategies for Amidation Reactions with Sterically Hindered 2,2,3-Trimethylmorpholine Precursors
Introduction The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] While numerous protocols exist for this transformation, si...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The formation of the amide bond is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1][2] While numerous protocols exist for this transformation, significant challenges arise when one of the coupling partners is a sterically hindered amine, such as 2,2,3-trimethylmorpholine. The methyl groups on the morpholine ring, particularly at the 2-position adjacent to the nitrogen nucleophile, dramatically reduce its reactivity, often leading to low yields or complete failure with standard coupling methods.[3][4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective strategies to achieve successful amidation using 2,2,3-trimethylmorpholine and other sterically demanding amine precursors. We will delve into the mechanistic rationale behind various experimental choices and provide detailed, field-proven protocols for the most robust methods.
The Challenge of Steric Hindrance in Amidation
The nucleophilic attack of the amine on an activated carboxylic acid derivative is the key step in amide bond formation. With a substrate like 2,2,3-trimethylmorpholine, the steric bulk around the nitrogen atom impedes this approach, increasing the activation energy of the reaction. This steric clash can lead to several undesirable outcomes:
Slow reaction rates: The reaction may require prolonged heating at high temperatures.
Low conversion: A significant amount of starting material may remain unreacted.
Side reactions: The activated carboxylic acid intermediate may degrade or react with other species in the reaction mixture.
To overcome these challenges, the chosen synthetic strategy must either involve a highly reactive activated carboxylic acid species or utilize conditions that favor the desired nucleophilic attack despite the steric hindrance.
Recommended Strategies for Amidating 2,2,3-Trimethylmorpholine
Based on extensive research and practical experience, two primary strategies have proven effective for the amidation of sterically hindered amines:
Carbodiimide-Mediated Coupling with Additives: This is a widely used method that can be adapted for challenging substrates.
In Situ Formation of Acyl Halides: Generating a highly reactive acyl fluoride or chloride intermediate can drive the reaction to completion.[3][4][5]
The choice between these methods will depend on the specific carboxylic acid substrate, its functional group tolerance, and the desired scale of the reaction.
Standard carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often insufficient for hindered amines. The key to success lies in the use of additives that form a more reactive activated ester intermediate and a non-nucleophilic base to ensure the amine is deprotonated.
Mechanism of Action
The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), this intermediate is converted to a more stable and highly reactive activated ester. This ester is then susceptible to nucleophilic attack by the sterically hindered amine. A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is crucial to scavenge the acid formed during the reaction without competing with the primary amine.
Technical Support Center: Troubleshooting & Yield Optimization for 2,2,3-Trimethylmorpholine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,2,3-trimethylmorpholine .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,2,3-trimethylmorpholine . The gem-dimethyl group at the C2 position and the methyl group at the C3 position introduce severe steric hindrance, which frequently derails standard morpholine annulation protocols.
This guide bypasses generic advice, providing you with field-proven methodologies, mechanistic causality, and self-validating experimental workflows to ensure high-yield synthesis.
Mechanistic Pathway Visualization
To optimize your yield, you must first select the correct synthetic route. Below is the logical flow comparing the classic acylation-reduction pathway with the modern, greener ethylene sulfate annulation route.
Fig 1: Reaction pathways for 2,2,3-trimethylmorpholine synthesis comparing classic and modern routes.
This is the traditional two-step approach. It is reliable but requires careful handling of highly reactive reducing agents.
Regioselective N-Acylation: Dissolve 3-amino-2-methylbutan-2-ol (10 mmol) and N,N-Diisopropylethylamine (DIPEA) (12 mmol) in anhydrous dichloromethane (50 mL). Cool the system strictly to 0 °C. Add chloroacetyl chloride (10.5 mmol) dropwise over 30 minutes. Stir for 2 hours. Wash with brine, dry over
Na2SO4
, and concentrate.
Sterically-Forced Cyclization: Dissolve the crude N-(2-chloroacetyl) intermediate in anhydrous THF (40 mL). Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 15 mmol) in portions. Warm to room temperature, then reflux (65 °C) for 12 hours. Quench with saturated
NH4Cl
, extract with EtOAc, and concentrate to yield 2,2,3-trimethylmorpholin-5-one.
Reduction & Fieser Workup: Suspend
LiAlH4
(20 mmol, ~0.76 g) in anhydrous THF (30 mL) at 0 °C. Add the morpholinone dropwise. Reflux for 8 hours. Cool to 0 °C. Self-Validating Step: Sequentially add 0.76 mL
H2O
, 0.76 mL 15% NaOH, and 2.28 mL
H2O
. Stir until the grey sludge transforms into a crisp, white, granular precipitate. Filter through Celite, wash with THF, and concentrate to yield the target product.
Protocol B: Modern Ethylene Sulfate Monoalkylation (10 mmol Scale)
This route bypasses the need for strong reducing agents and overcomes steric hindrance by utilizing an unhindered electrophile .
Zwitterion Formation: Dissolve 3-amino-2-methylbutan-2-ol (10 mmol) and ethylene sulfate (1.24 g, 10 mmol) in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or t-Amyl alcohol (20 mL). Stir at 40 °C for 16 hours. The amine selectively attacks the primary carbon of the sulfate, opening the ring to form a stable monoalkylated zwitterion.
One-Pot Annulation: Add 20% aqueous NaOH (15 mL) directly to the reaction vessel. Heat to 80 °C for 8 hours. The base deprotonates the tertiary alcohol, which subsequently attacks the remaining carbon of the ethylene bridge, displacing the sulfate leaving group.
Isolation: Cool to room temperature. Extract the aqueous layer with a
CHCl3
/iPrOH (3:1) mixture. Dry over
K2CO3
, filter, and concentrate to yield high-purity 2,2,3-trimethylmorpholine.
Troubleshooting & Yield Optimization (FAQs)
Q: Why does the cyclization step in Route A frequently stall at 40-50% conversion?A: The stalling is a direct consequence of steric hindrance. The tertiary alcohol at the C2 position (bearing the gem-dimethyl group) is highly encumbered, which drastically increases the activation energy required for the
SN2
displacement of the primary chloride. When using weaker bases like
K2CO3
, the equilibrium does not favor alkoxide formation.
Actionable Solution: You must switch to a strong, non-nucleophilic base such as Sodium Hydride (NaH) in an anhydrous polar aprotic solvent (THF or DMF). Heating to 65 °C provides the necessary thermal energy to overcome the steric bulk.
Q: During the
LiAlH4
reduction workup, I am losing over 30% of my yield to an unfilterable emulsion. How can I recover the product?A: Morpholines are highly basic and water-soluble, making them prone to coordinating with aluminum salts generated during the reduction. Standard aqueous quenching creates a gelatinous aluminum hydroxide matrix that traps the product.
Actionable Solution: Implement the strict Fieser workup (
n:n:3n
rule) detailed in Protocol A. This precise stoichiometric addition forces the aluminum salts to precipitate as a dense, white, granular solid (sodium aluminate), which is easily filtered, liberating the morpholine into the organic phase. If the precipitate remains grey or gummy, the hydrolysis is incomplete, and additional stirring is required.
Q: Is there a method to bypass the harsh
LiAlH4
reduction step entirely?A: Yes. Recent literature highlights a greener, higher-yielding approach using ethylene sulfate monoalkylation . This route completely bypasses the sterically hindered etherification of the classic route because the C-O bond is formed by the alcohol attacking the unhindered primary carbon of the ethylene sulfate moiety, improving overall yields by up to 30%.
Q: Can I synthesize this compound directly from an aldehyde to avoid handling amino alcohols?A: While amino alcohols are the standard precursors, you can utilize SnAP (tin-amine protocol) or SLAP (silicon-amine protocol) reagents developed for complex morpholine synthesis . Alternatively, copper-catalyzed three-component reactions utilizing aldehydes, diazomalonates, and simpler amines have been recently validated for highly substituted morpholines . However, for the specific 2,2,3-trimethyl pattern, the Ethylene Sulfate route (Protocol B) remains the most atom-economical.
Quantitative Yield & Condition Analysis
To assist in your experimental design, the following table summarizes the quantitative metrics and bottlenecks of the standard synthetic routes.
Synthesis Route
Key Reagents
Key Intermediate
Cyclization Base
Overall Expected Yield
Major Bottleneck
Classic Acylation-Reduction
Chloroacetyl chloride,
LiAlH4
2,2,3-Trimethylmorpholin-5-one
NaH (Strong)
45 - 55%
Steric hindrance at tertiary alcohol; Al-salt emulsion during workup.
Ethylene Sulfate Annulation
Ethylene sulfate, NaOH (aq)
Monoalkylated Zwitterion
NaOH (Weak/Aq)
75 - 85%
Reagent sensitivity to moisture prior to zwitterion formation.
Pd-Catalyzed Carboamination
Aryl bromide, O-allyl ethanolamine
Pd-amido complex
Pd(0) catalyst
60 - 70%
Requires pre-functionalized O-allyl precursors; better suited for N-aryl morpholines.
References
Title: Green Synthesis of Morpholines via Selective Monoalkylation of Amines
Source: Journal of Organic Chemistry (ACS Publications), 2024
URL: [Link]
Title: A New Strategy for the Synthesis of Substituted Morpholines
Source: PubMed Central (NIH), 2010
URL: [Link]
Source: Organic Letters (ACS Publications)
Optimization
Technical Support Center: Optimizing Reaction Temperature for 2,2,3-Trimethylmorpholine Derivatives
Welcome to the technical support center for the synthesis of substituted morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of substituted morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on one of the most critical parameters in your reaction: temperature . Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your synthesis of 2,2,3-trimethylmorpholine and related structures with confidence.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control
This section addresses the foundational principles governing the role of temperature in the synthesis of substituted morpholines.
Q1: Why is reaction temperature such a critical parameter in the synthesis of 2,2,3-trimethylmorpholine derivatives?
Reaction temperature is the primary lever for controlling both the rate and the outcome of a chemical reaction. For the synthesis of complex heterocyclic structures like 2,2,3-trimethylmorpholine, which often involves multi-step, equilibrium-driven processes like cyclodehydration of amino alcohols, temperature directly influences:
Reaction Rate: Higher temperatures generally increase the rate of reaction, but this can be a double-edged sword.
Product Selectivity: Many syntheses have competing reaction pathways leading to different products (isomers, side-products). Temperature can dictate which pathway is favored.[1]
Reagent and Product Stability: Starting materials, intermediates, or the final product may be thermally unstable, decomposing at excessively high temperatures.[2] This can lead to charring, resinification, and the formation of complex impurity profiles.[2]
Q2: What is the difference between a "kinetic" and a "thermodynamic" product, and how does temperature influence this?
This is a central concept in reaction optimization. When a reaction can form two or more different products, the outcome can be governed by either kinetics or thermodynamics.[3]
Kinetic Product: This is the product that forms the fastest because its reaction pathway has the lowest activation energy (Ea). It is favored at lower temperatures and shorter reaction times, as the molecules have just enough energy to overcome the easiest barrier.[4][5]
Thermodynamic Product: This is the most stable product (lowest Gibbs free energy). Its formation pathway often has a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow the reaction to reach equilibrium. At higher temperatures, even the formation of the kinetic product becomes reversible, allowing the system to eventually settle into the most stable state.[5][6]
Controlling temperature allows you to selectively target one product over the other. If your desired 2,2,3-trimethylmorpholine derivative is the kinetic product, lower temperatures are key. If it is the thermodynamic product, higher temperatures may be necessary.
Diagram 1: Conceptual Energy Profile
The following diagram illustrates the energy pathways for the formation of a kinetic versus a thermodynamic product from a common intermediate.
Caption: Energy profile showing kinetic vs. thermodynamic control.
Q3: What are the most common synthetic routes for substituted morpholines where temperature is a known optimization parameter?
The most prevalent method is the acid-catalyzed cyclodehydration of N-substituted diethanolamine analogues.[2] For a 2,2,3-trimethylmorpholine derivative, this would involve a precursor like 2-((2-hydroxy-1,2-dimethylpropyl)amino)ethan-1-ol. This reaction is highly temperature-dependent, often requiring temperatures between 150°C and 210°C with a strong acid like H₂SO₄.[2][7] A drop of just 10-20°C can significantly reduce the yield.[8] Other methods, such as those involving ring-opening of epoxides or aziridines, also have distinct temperature optima that must be determined empirically.[9]
Part 2: Troubleshooting Guide - Common Temperature-Related Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q: My reaction yield is very low or I'm recovering only starting material. What temperature adjustments should I consider?
A: This is a classic optimization problem that points to two primary, opposing causes: insufficient energy input or product/reactant degradation.
Potential Cause 1: Incomplete Reaction (Temperature Too Low). The reaction may not have enough energy to overcome the activation barrier. This is common in cyclodehydration reactions which require significant heat.[8]
Troubleshooting Step: Increase the reaction temperature in controlled increments (e.g., 10-15°C). Monitor the reaction progress closely at each new setpoint using an appropriate technique like TLC, GC, or HPLC. Look for the disappearance of starting material and the appearance of the product spot/peak.[1]
Potential Cause 2: Thermal Decomposition (Temperature Too High). Your starting material, an intermediate, or the desired morpholine product might be degrading at the set temperature. This is often indicated by the reaction mixture turning dark, charring, or the formation of numerous unidentifiable side products.[2]
Troubleshooting Step: Lower the reaction temperature significantly (e.g., by 20-30°C). If you suspect thermal instability, consider running the reaction under milder conditions for a longer duration. It is better to have a slow, clean reaction than a fast, messy one.[8]
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing and solving low-yield issues related to temperature.
overcoming low reactivity of 2,2,3-trimethylmorpholine in N-alkylation
Technical Support Center: N-Alkylation of 2,2,3-Trimethylmorpholine From the Desk of the Senior Application Scientist Welcome to the technical support guide for navigating the challenges associated with the N-alkylation...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N-Alkylation of 2,2,3-Trimethylmorpholine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for navigating the challenges associated with the N-alkylation of 2,2,3-trimethylmorpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with this sterically demanding substrate. Our goal is to provide not just protocols, but a foundational understanding of the reaction's limitations and a suite of robust solutions to overcome them.
The core issue with 2,2,3-trimethylmorpholine is its profound steric hindrance. The presence of three methyl groups, particularly the two geminal methyl groups at the C2 position adjacent to the nitrogen atom, creates a highly congested environment. This bulkiness severely restricts the access of electrophiles to the nitrogen's lone pair of electrons, dramatically reducing its nucleophilicity and hindering the classic SN2 reaction pathway.[1][2][3] Standard N-alkylation conditions that work well for morpholine or less substituted amines will often fail, resulting in low or no yield.
This guide provides a series of frequently asked questions, a detailed troubleshooting workflow, and validated experimental protocols to enable successful N-alkylation of this and other similarly hindered secondary amines.
Frequently Asked Questions (FAQs)
Q1: Why is my standard N-alkylation of 2,2,3-trimethylmorpholine with an alkyl bromide and potassium carbonate failing?
A: This is the most common issue and stems directly from steric hindrance. The combination of the bulky 2,2,3-trimethylmorpholine and a moderately reactive electrophile (alkyl bromide) under standard basic conditions (K₂CO₃) does not provide enough activation energy to overcome the high steric barrier for the SN2 reaction.[3][4] The nitrogen nucleophile simply cannot effectively attack the electrophilic carbon. Furthermore, potassium carbonate is often not a strong enough base to deprotonate the secondary amine to a significant extent, further slowing the reaction.[5]
Q2: What are the most critical parameters to modify when standard conditions fail for this substrate?
A: There are three primary levers you can pull, often in combination:
Increase the Electrophilicity of the Alkylating Agent: Switch from less reactive alkyl halides (chlorides, bromides) to agents with better leaving groups, such as alkyl tosylates or triflates.[1][6] This makes the electrophile inherently more reactive.
Employ a More Suitable Base: Use a strong, non-nucleophilic, and sterically hindered base. This ensures the amine is deprotonated to generate a more potent nucleophile without the base itself competing in the alkylation.[6][7]
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance. This requires the use of high-boiling point solvents like toluene, DMF, or DMSO.[5][6]
Q3: Are there modern catalytic methods that are more effective for hindered amines like 2,2,3-trimethylmorpholine?
A: Absolutely. When classical methods are insufficient, catalytic approaches are highly recommended. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is particularly powerful.[8] This strategy uses alcohols as the alkylating agent in the presence of a transition-metal catalyst (typically based on Ru or Ir).[9][10] The catalyst temporarily oxidizes the alcohol to an aldehyde in situ, which then undergoes condensation with the amine, followed by reduction of the resulting iminium ion by the catalyst. This avoids the use of harsh alkylating agents altogether.
Q4: My reaction is clean but extremely slow, running for days with only partial conversion. How can I accelerate it?
A: Sluggish reaction rates are characteristic of sterically hindered alkylations.[1] If you are using an alkyl bromide or chloride, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can help. This generates the more reactive alkyl iodide in situ via the Finkelstein reaction, which can significantly speed up the rate-limiting SN2 step.[4] Alternatively, switching to a more polar aprotic solvent like DMF or DMSO can help stabilize charged intermediates in the transition state, accelerating the reaction.[4][5]
Troubleshooting Guide: Low Reactivity in N-Alkylation
Use this guide to diagnose and resolve common issues encountered during your experiments.
Issue / Observation
Potential Cause
Recommended Solution & Rationale
No or Minimal Product Formation
1. Insufficiently Reactive Electrophile: Alkyl chlorides and bromides are often not reactive enough.
Switch to an alkyl tosylate or triflate. These possess far better leaving groups, lowering the activation energy for the SN2 reaction, which is critical for overcoming the steric barrier.[1][6]
2. Ineffective Base: The base (e.g., K₂CO₃, Et₃N) is too weak or is sterically accessible and competes with the amine.
Use a strong, non-nucleophilic, hindered base. 1,2,2,6,6-pentamethylpiperidine (PMP) is an excellent choice as it is basic enough to deprotonate the amine but too hindered to act as a nucleophile.[6] Cesium carbonate (Cs₂CO₃) is also highly effective due to the high solubility of the cesium cation in organic solvents.[10][11]
3. Reaction Temperature Too Low: The kinetic barrier is not being overcome at room temperature or under standard reflux conditions.
Increase the reaction temperature. Utilize a high-boiling solvent such as toluene (111 °C), DMF (153 °C), or DMSO (189 °C).[5][6] Microwave-assisted heating can also be highly effective for rapidly screening conditions and driving difficult reactions to completion.[4]
Reaction is Very Slow (Days to Weeks)
1. Poor Reaction Kinetics: The steric clash results in a very low frequency of successful reactive collisions.
Prolong the reaction time. Some hindered alkylations may genuinely require 2-7 days at reflux.[6] Consider adding catalytic NaI or KI to accelerate the reaction if using an alkyl bromide/chloride.[4]
2. Sub-optimal Solvent: The solvent may not be effectively solvating the transition state.
Change to a polar aprotic solvent. Solvents like DMF or DMSO can accelerate SN2 reactions compared to less polar solvents like toluene or THF.[5]
Formation of Elimination Side-Products
1. Base-Induced Elimination: The base is promoting E2 elimination of the alkyl halide, especially with secondary or tertiary halides.
Use a less basic, but still effective, system. A milder cesium base (Cs₂CO₃) might be preferable to a stronger one like CsOH.[11] Ensure the primary solution—using a highly reactive electrophile like a tosylate—is employed, as this often allows for lower reaction temperatures, which disfavors elimination.
2. High Temperature: High temperatures inherently favor elimination over substitution.
Optimize the temperature. Find the lowest temperature that allows for a reasonable reaction rate. If possible, use a more reactive electrophile to avoid the need for excessive heat.
Visual Workflow and Diagrams
Caption: Decision-making workflow for troubleshooting the N-alkylation of 2,2,3-trimethylmorpholine.
Caption: Steric hindrance from methyl groups blocks the electrophile's access to the nitrogen.
Recommended Experimental Protocols
Protocol 1: N-Alkylation using an Alkyl Tosylate and a Hindered Base
This protocol is adapted from methodologies proven to be effective for sterically hindered secondary amines and represents a robust starting point.[6]
Materials:
2,2,3-Trimethylmorpholine (1.0 equiv)
Alkyl tosylate (1.0-1.2 equiv)
1,2,2,6,6-Pentamethylpiperidine (PMP) (1.1 equiv)
Anhydrous Toluene
Round-bottom flask with reflux condenser and magnetic stirrer
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 2,2,3-trimethylmorpholine (1.0 mmol, 129.2 mg).
Add anhydrous toluene (2-3 mL).
Add the alkyl tosylate (1.0 mmol). If the tosylate is a solid, add it directly. If it is an oil, dissolve it in a minimal amount of anhydrous toluene before adding.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 111 °C) with vigorous stirring.
Monitor the reaction progress by TLC or GC-MS. Note: Due to the high steric hindrance, the reaction may require 24 to 72 hours, or even longer, to reach completion.[6]
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter to remove the precipitated PMP-tosylate salt.
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel. Tip: To avoid product tailing on acidic silica gel, consider pre-treating the silica with a 1-2% solution of triethylamine in the eluent or using commercially available amine-functionalized silica.[1]
Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen
This modern approach uses an alcohol as the alkylating agent and is highly atom-economical. The specific catalyst and conditions may require optimization.[8][9]
Materials:
2,2,3-Trimethylmorpholine (1.0 equiv)
Primary alcohol (1.5-2.0 equiv)
Ru or Ir-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available catalyst) (1-2 mol%)
Base (e.g., KOtBu or Cs₂CO₃) (1.0-1.5 equiv)
Anhydrous, degassed solvent (e.g., Toluene)
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
To a Schlenk tube under an inert atmosphere, add the Ruthenium or Iridium catalyst (e.g., 0.01-0.02 mmol).
Requires synthesis of tosylate, long reaction times, high temperatures.
Borrowing Hydrogen
R-CH₂OH
Ru/Ir Catalyst , KOtBu
Toluene
High
Atom economical, uses readily available alcohols, environmentally friendly.[9][10]
Requires specialized catalysts, inert atmosphere techniques, may require optimization.
Buchwald-Hartwig
Ar-Br, Ar-Cl
Pd Catalyst, NaOtBu
Toluene, Dioxane
High
Gold standard for N-arylation, tolerates high steric hindrance.[12]
Limited to aryl groups, requires expensive catalysts and ligands.
References
BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. BenchChem Technical Support.
Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. [Link]
Çetin, Ö., & Gürbüz, N. (2022). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 7(32), 28313–28328. [Link]
Jung, K. W., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. U.S.
Wang, D., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
Baran, P. S., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 20(10), 3044–3048. [Link]
Anilkumar, G., et al. (2021).
Sommer, H. Z., & Jackson, L. L. (1969). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]
Wang, D., et al. (2011). Effect of reaction temperature on the N-methylation of morpholine.
Organic Chemistry Portal. (2024). Synthesis of secondary and tertiary amines. [Link]
BASF AG. (1993). N-alkylation of amines.
MacMillan, D. W. C., et al. (2016). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
BenchChem. (2025). Overcoming Steric Hindrance in Reactions with 5-Tert-butylnonan-5-amine. BenchChem Technical Support.
Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
Clayden, J., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(4), 934. [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
Cabri, W., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 35057-35062.
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]
Cossy, J., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]
troubleshooting GC-MS peak tailing for 2,2,3-trimethylmorpholine analysis
Curated by Senior Application Scientists for Drug Development Professionals Welcome to the Technical Support Center. Analyzing sterically hindered cyclic secondary amines like 2,2,3-trimethylmorpholine presents unique ch...
Author: BenchChem Technical Support Team. Date: April 2026
Curated by Senior Application Scientists for Drug Development Professionals
Welcome to the Technical Support Center. Analyzing sterically hindered cyclic secondary amines like 2,2,3-trimethylmorpholine presents unique chromatographic challenges. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies to eliminate peak tailing and ensure defensible quantitation.
Diagnostic Workflow
Before altering your method, you must isolate the root cause of the tailing. Follow this logical decision tree to determine if your issue is physical (flow/installation) or chemical (active sites/polarity ).
Diagnostic workflow for isolating and resolving GC-MS peak tailing in morpholine derivatives.
Q1: Why does 2,2,3-trimethylmorpholine exhibit severe peak tailing compared to other analytes in my sample matrix?A: The root cause lies in the analyte's chemical structure. As a cyclic secondary amine, the nitrogen atom possesses a highly accessible lone pair of electrons, making it a strong Lewis base and hydrogen bond acceptor. Throughout the GC-MS flow path, exposed silanol groups (-Si-OH) on the glass inlet liner, glass wool, or the fused silica column act as weak acids[1]. While non-polar analytes sweep through the system symmetrically, the amine molecules are temporarily bound to these active sites via electrostatic interactions and slowly released. This creates delayed elution of molecular subpopulations, manifesting as a characteristic asymmetric tail[1].
Q2: How can I systematically determine if the tailing is originating from the injection port or the analytical column?A: Systematic troubleshooting requires isolating the components of the sample path[1]. We recommend a self-validating diagnostic injection using a standard test mixture (containing both inert hydrocarbons and active probes like amines/alcohols).
Scenario A (Inlet Issue): If both the inert hydrocarbons and the active probes exhibit tailing, the issue is physical. This indicates dead volume, a poorly cut column end, or a degraded/contaminated inlet liner[1].
Scenario B (Column/Active Site Issue): If the hydrocarbons elute as perfectly symmetrical peaks but the active probes (and your morpholine derivative) tail severely, the issue is chemical. The stationary phase has likely degraded, exposing active silanol groups, or the standard column chemistry is simply incompatible with basic amines[1].
Q3: If the issue is chemical, what are the best column chemistries for underivatized cyclic secondary amines?A: Standard 5% diphenyl/95% dimethyl polysiloxane columns (like DB-5 or HP-5) are often insufficiently deactivated for basic amines, leading to peak tailing and baseline drift[2]. If you must run the analyte underivatized, you must switch to a base-optimized or amine-specific column (e.g., Rxi-5Amine or CP-Volamine). These columns incorporate specialized deactivation technologies that shield the silica backbone from basic analytes.
Q4: If column and inlet optimizations fail to produce defensible quantitation, what is the definitive solution?A: Chemical derivatization. When physical and chromatographic optimizations reach their limits, you must alter the analyte's chemistry. For secondary amines like 2,2,3-trimethylmorpholine, converting the amine into an amide via acylation is the gold standard[3]. This process masks the active nitrogen lone pair, drastically reducing polarity, increasing volatility, and eliminating silanol interactions[4]. Furthermore, using fluorinated anhydrides significantly enhances MS detectability due to the high electron affinity of fluorine[3].
Quantitative Data: Derivatization Strategies
When selecting a derivatization reagent for secondary amines, you must balance reaction kinetics with the desired mass shift for MS detection.
Table 1: Quantitative Comparison of Derivatization Reagents for Secondary Amines
Derivatization Reagent
Target Functional Group
Typical Reaction Temp / Time
Byproduct
MS Mass Shift (Da)
Trifluoroacetic Anhydride (TFAA)
Primary/Secondary Amines, Alcohols
60°C / 20 min
Acidic (Trifluoroacetic acid)
+96
Pentafluoropropionic Anhydride (PFPA)
Primary/Secondary Amines, Phenols
60°C / 20-30 min
Acidic (Pentafluoropropionic acid)
+146
Heptafluorobutyric Anhydride (HFBA)
Primary/Secondary Amines
60°C / 30 min
Acidic (Heptafluorobutyric acid)
+196
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Alcohols, Amines (slower)
70°C / 30-45 min
Neutral/Volatile
+72
Data synthesized from established derivatization protocols for GC-MS drug analysis[3].
Mechanistic Note: This protocol uses Trifluoroacetic Anhydride (TFAA) to convert the sterically hindered secondary amine of 2,2,3-trimethylmorpholine into a trifluoroacetamide derivative. A base catalyst (pyridine) is used to neutralize the acidic byproduct, driving the reaction to completion[3].
Step 1: Sample Preparation
Extract your sample containing 2,2,3-trimethylmorpholine into a non-polar, aprotic solvent (e.g., hexane or ethyl acetate). Ensure the extract is completely anhydrous, as residual water will rapidly hydrolyze the anhydride reagent, halting the reaction[3].
Step 2: Reagent Addition
To 100 µL of the sample extract in a glass autosampler vial, add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger). Seal the vial immediately with a PTFE-lined cap.
Step 3: Incubation
Incubate the sealed vial in a heating block at 60°C for 20 minutes. The thermal energy is required to overcome the steric hindrance caused by the three methyl groups adjacent to the nitrogen on the morpholine ring.
Step 4: Evaporation and Reconstitution
Remove the vial and allow it to cool to room temperature. Evaporate the mixture to dryness under a gentle stream of ultra-pure nitrogen. Critical step: This removes the excess TFAA and the highly acidic byproducts which will otherwise rapidly degrade your GC column stationary phase. Reconstitute the dried residue in 100 µL of your initial injection solvent.
Step 5: System Self-Validation via GC-MS
Inject the derivatized sample. The protocol is self-validating: if the acylation is 100% complete, the broad, tailing peak of the underivatized 2,2,3-trimethylmorpholine will be completely absent from the chromatogram. In its place, a sharp, highly symmetrical peak will elute earlier. The mass spectrum will confirm the structural conversion via a characteristic +96 Da mass shift corresponding to the addition of the trifluoroacetyl group.
References
Troubleshooting Peak Tailing in Gas Chromatography Workflows - Lab Manager. 1
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review - Journal of Food and Drug Analysis. 3
Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection - MDPI. 4
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - National Center for Biotechnology Information (PMC). 2
Technical Support Center: Preventing Oxidation of 2,2,3-Trimethylmorpholine in Open-Air Environments
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic behavior of cyclic secondary amines in be...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the erratic behavior of cyclic secondary amines in benchtop settings.
Handling 2,2,3-trimethylmorpholine in open-air environments presents a significant chemical challenge. While the methyl groups at the 2- and 3-positions provide some steric hindrance, the molecule remains highly susceptible to a 1[1]. When exposed to atmospheric oxygen and ambient humidity, the amine undergoes hydrogen abstraction at the α-carbon or nitrogen, forming hydroperoxyl radicals (HOO•) that rapidly propagate to yield imines, N-oxides, and ring-opened byproducts.
This guide provides field-proven, causality-driven methodologies to stabilize 2,2,3-trimethylmorpholine during open-air workflows.
Troubleshooting Guides & FAQs
Q: My 2,2,3-trimethylmorpholine solutions turn yellow or brown within hours on the bench. What is causing this, and how do I stop it?A: The color change is a visual indicator of imine and N-oxide formation. This occurs because trace transition metals (like Fe or Cu from glassware) catalyze radical initiation, which is then propagated by atmospheric oxygen.
Solution: You must interrupt the propagation phase. The addition of2[2]. KI scavenges free radicals faster than the amine solvent can propagate the chain, preserving the reagent's integrity.
Q: I work in a facility with high ambient humidity. Does water vapor impact the stability of my morpholine derivatives?A: Yes, significantly. Recent spectroscopic studies have demonstrated that1[1]. Humidity stabilizes hydroperoxyl radicals and facilitates oxygen implantation on the α-carbon.
Solution: Implement continuous inert gas blanketing (Argon) to displace both oxygen and atmospheric moisture directly above your reaction vessel.
Q: Can I use standard organic antioxidants like BHT instead of Potassium Iodide?A: While BHT is common, KI is vastly superior for polar or aqueous amine workflows. KI is a stable inorganic compound that neutralizes peroxyl radicals without introducing bulky organic byproducts that could interfere with downstream pharmaceutical syntheses or chromatographic purification[2].
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, any protocol handling oxidation-sensitive amines must be a self-validating system . This methodology uses synergistic inhibition (physical barriers + chemical scavengers) and includes built-in validation checkpoints.
Protocol: Synergistic Open-Air Stabilization of 2,2,3-Trimethylmorpholine
Step 1: Baseline Purity Validation (Causality: Pre-existing peroxides will auto-propagate degradation regardless of new inhibitors).
Before opening the main stock, extract a 10 µL aliquot under a nitrogen glovebag. Analyze via GC-MS or run a rapid UV-Vis scan. The baseline must show >99% purity and negligible absorbance at 340 nm (indicating zero baseline imine content).
Step 2: Inhibitor Formulation (Causality: Quenching the radical chain reaction).
Prepare your working solvent by dissolving 60 mM Potassium Iodide (KI) and 1.0 mM EDTA .
Why? EDTA sequesters catalytic trace metals leached from glassware, preventing radical initiation. KI acts as the primary scavenger to quench any propagating HOO• radicals[2].
Step 3: Solvent Degassing (Causality: Removing dissolved oxidants).
Sparge the inhibitor-formulated solvent with ultra-high purity Argon for 15 minutes prior to introducing the amine.
Step 4: Amine Introduction & Blanketing (Causality: Physical exclusion of atmospheric accelerators).
Add the 2,2,3-trimethylmorpholine to the system. Immediately establish a continuous Argon blanket over the liquid surface at a flow rate of 0.5 L/min. Argon is denser than air and creates a physical barrier against atmospheric O2 and humidity[1].
Step 5: In-Process System Validation.
At t=12h and t=24h, extract a 50 µL aliquot and perform a rapid UV-Vis check at 340 nm. A flat baseline validates that the synergistic system has successfully halted autooxidation. If absorbance spikes, the Argon blanket flow rate must be increased.
Quantitative Data: Efficacy of Interventions
The following table summarizes the comparative efficacy of various stabilization strategies for morpholine derivatives exposed to open-air conditions for 24 hours.
Condition / Intervention
Mechanism of Action
24h Amine Loss (%)
Visual Appearance
Control (Open Air)
Uninhibited Autooxidation
~40.0%
Dark Yellow / Brown
Argon Blanketing
O2 / Humidity Displacement
~8.0%
Pale Yellow
1.0 mM EDTA
Trace Metal Chelation
~35.1%
Yellow
60 mM Potassium Iodide
Free-Radical Quenching
~4.0%
Clear / Colorless
Synergistic (Argon + KI + EDTA)
Comprehensive Inhibition
< 0.5%
Clear / Colorless
Pathway Visualization
The diagram below maps the logical flow of the autooxidative degradation mechanism and illustrates exactly where our targeted interventions disrupt the pathway.
Fig 1: Radical-mediated autooxidative degradation pathway of amines and targeted interventions.
References
Carneiro, J. S. A., et al. "Insights into the Oxidative Degradation Mechanism of Solid Amine Sorbents for CO2 Capture from Air: Roles of Atmospheric Water." Angewandte Chemie International Edition, 2023. 1
Plantz, A. Z., et al. "Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture." Industrial & Engineering Chemistry Research, ACS Publications, 2022. 2
2,2,3-trimethylmorpholine vs 2,3,3-trimethylmorpholine reactivity comparison
An in-depth comparative analysis of sterically hindered morpholine derivatives is critical for modern drug discovery. Morpholine rings are privileged scaffolds, frequently deployed to modulate physicochemical properties,...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of sterically hindered morpholine derivatives is critical for modern drug discovery. Morpholine rings are privileged scaffolds, frequently deployed to modulate physicochemical properties, improve aqueous solubility, and optimize the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs).
However, the strategic introduction of methyl groups—specifically gem-dimethyl substitutions—drastically alters the reactivity, conformational dynamics, and metabolic stability of the morpholine ring[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 2,2,3-trimethylmorpholine and 2,3,3-trimethylmorpholine , providing mechanistic causality, experimental data, and self-validating protocols for integration into your synthetic workflows.
Structural and Conformational Causality
The fundamental difference in reactivity between these two isomers stems directly from the topological placement of the gem-dimethyl group relative to the nucleophilic nitrogen (N4) and the ether oxygen (O1).
2,3,3-Trimethylmorpholine: The gem-dimethyl group is located at the C3 position, directly adjacent (
α
) to the secondary amine. This creates a highly congested, neopentyl-like steric environment around the nitrogen lone pair. The Thorpe-Ingold effect forces the methyl groups to splay outward, severely restricting the trajectory of incoming electrophiles and drastically reducing the amine's nucleophilicity.
2,2,3-Trimethylmorpholine: The gem-dimethyl group is located at the C2 position, adjacent (
α
) to the oxygen and
β
to the nitrogen. The nitrogen only bears a single
α
-methyl group (at C3). Consequently, the nitrogen remains moderately nucleophilic, while the ether oxygen is heavily shielded, which provides distinct advantages in preventing cytochrome P450 (CYP)-mediated oxidative ring-opening[2].
Caption: Structural topology and steric hindrance zones of trimethylmorpholine isomers.
Quantitative Reactivity Comparison
In synthetic applications—particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) where sterically hindered morpholines dictate target selectivity—understanding the kinetic limitations of these isomers is paramount[2]. The table below summarizes the comparative reactivity across standard medicinal chemistry transformations.
Reaction Type
2,2,3-Trimethylmorpholine
2,3,3-Trimethylmorpholine
Mechanistic Driver
N-Alkylation (Primary Alkyl Halide)
75–85% yield (Standard Base, RT)
<20% yield (Requires forcing conditions/heat)
Steric shielding of the N4 lone pair by the C3 gem-dimethyl group prevents the SN2 transition state.
N-Acylation (Acid Chloride)
>90% yield (0°C to RT)
40–50% yield (Prolonged reflux required)
The bulky C3 quaternary center restricts the Bürgi-Dunitz trajectory required to form the tetrahedral intermediate.
Buchwald-Hartwig Amination
60–70% (Pd2(dba)3 / RuPhos)
Traces to 15% (Requires specialized bulky ligands)
Increased barrier to reductive elimination from the Pd-complex due to extreme steric clash at the metal center.
Application in Drug Discovery: ADME & Target Selectivity
The strategic choice between these two isomers goes beyond synthetic ease; it directly impacts the pharmacological profile of the resulting drug candidate[3].
Target Selectivity: Sterically hindered morpholines are uniquely capable of inducing steric clashes in the rigid hinge regions of specific kinases. For example, incorporating highly substituted morpholines has been proven to enhance selectivity for mTOR over structurally related PI3Ks by exploiting subtle differences in the ATP-binding pocket[4]. The 2,3,3-isomer, while harder to couple, provides a much larger steric footprint projecting from the nitrogen vector.
Metabolic Stability: The ether oxygen of a standard morpholine is a common liability for CYP450-mediated metabolism (leading to O-dealkylation). The 2,2,3-isomer places a gem-dimethyl group directly adjacent to the oxygen, providing a localized steric shield that significantly drastically reduces the rate of oxidative clearance without compromising the ability to functionalize the nitrogen[1].
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints (LC-MS) to confirm intermediate formation, accounting for the kinetic differences between the two isomers.
Protocol A: Divergent N-Acylation Workflow
This protocol demonstrates the condition adjustments required to acylate both isomers using a standard benzoyl chloride derivative.
Materials:
Amine: 2,2,3-trimethylmorpholine OR 2,3,3-trimethylmorpholine (1.0 equiv)
Preparation: Purge a dry round-bottom flask with N2. Add the selected morpholine isomer (1.0 mmol) and anhydrous DCM (5.0 mL).
Base Addition: Add DIPEA (2.5 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve 4-fluorobenzoyl chloride (1.2 mmol) in 1.0 mL of DCM. Add this solution dropwise over 10 minutes to control the exotherm.
Kinetic Divergence (The Critical Step):
For 2,2,3-Trimethylmorpholine: Remove the ice bath and stir at room temperature. The reaction is typically complete within 2 hours.
For 2,3,3-Trimethylmorpholine: Remove the ice bath. Stirring at room temperature will yield <10% conversion. Swap the solvent to Toluene, add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv), and heat to 90 °C for 16 hours.
Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Success Criteria: Disappearance of the amine mass peak (m/z [M+H]+ = 130.1) and appearance of the acylated product mass. If unreacted 2,3,3-isomer remains, add 0.5 equiv of acid chloride and continue heating.
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Caption: Divergent Buchwald-Hartwig amination workflows based on morpholine steric profiles.
Conclusion
The selection between 2,2,3-trimethylmorpholine and 2,3,3-trimethylmorpholine is a trade-off between synthetic tractability and desired pharmacological space. The 2,2,3-isomer offers a balanced profile: it is synthetically cooperative at the nitrogen while providing metabolic shielding at the oxygen. Conversely, the 2,3,3-isomer is synthetically recalcitrant due to extreme steric hindrance at the nitrogen, but this exact property makes it an invaluable building block for designing highly selective kinase inhibitors that require a massive steric footprint in the binding pocket.
References
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications. Available at:[Link]
4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor. ACS Publications. Available at:[Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (PMC). Available at:[Link]
European Journal of Medicinal Chemistry: Discovery of mTOR inhibitors. AIR Unimi. Available at:[Link]
A Comparative Guide for Drug Design: Unsubstituted Morpholine versus the Postulated Profile of 2,2,3-Trimethylmorpholine
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure," a testament to its frequent appearance in approved drugs and its role in bestowing favorable pharmacokinetic properties...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure," a testament to its frequent appearance in approved drugs and its role in bestowing favorable pharmacokinetic properties.[1][2] This guide offers a detailed comparison between the well-documented, unsubstituted morpholine scaffold and the theoretically-derived profile of 2,2,3-trimethylmorpholine. While direct experimental data for 2,2,3-trimethylmorpholine in a drug design context is notably scarce, this document extrapolates its potential characteristics based on established principles of medicinal chemistry and the known impact of alkyl substitutions on related heterocyclic systems. This analysis aims to provide researchers and drug development professionals with a predictive framework for considering such substitutions in their design strategies.
Part 1: The Enduring Appeal of the Unsubstituted Morpholine Scaffold
Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in drug design for several key reasons.[3] Its utility stems from a unique combination of physicochemical and biological properties that can be harnessed to optimize drug candidates.
Physicochemical Properties and Pharmacokinetics
The unsubstituted morpholine ring confers a desirable balance of hydrophilicity and lipophilicity to a molecule.[4] The oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility, while the overall ring structure maintains a degree of lipophilicity.[5] This balance is crucial for achieving adequate oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[6] Furthermore, the nitrogen atom in the morpholine ring has a pKa of approximately 8.5, making it a weak base that is partially protonated at physiological pH.[7][8] This characteristic can improve a drug's solubility and aid in its transport across biological membranes.[4]
Metabolic Stability
A significant advantage of the morpholine moiety is its general metabolic stability.[9] While it can be metabolized, typically through oxidation of the carbon atoms adjacent to the nitrogen or oxygen, it is often more resistant to metabolism than other amine-containing heterocycles.[2][10] This can lead to a longer half-life and improved pharmacokinetic profile for drugs incorporating this scaffold.[1]
Role in Receptor Binding and as a Scaffold
Beyond its influence on pharmacokinetics, the morpholine ring can also play a direct role in a drug's pharmacodynamics. It can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with a biological target.[4][7] In some cases, the oxygen atom of the morpholine can participate in hydrogen bonding interactions within a receptor's binding pocket, contributing to the overall binding affinity.[5]
Part 2: The Postulated Profile of 2,2,3-Trimethylmorpholine: An Extrapolation
The introduction of three methyl groups at the 2 and 3 positions of the morpholine ring is expected to significantly alter its properties. The following is a predictive analysis of these changes based on fundamental principles of medicinal chemistry.
Expected Physicochemical and Pharmacokinetic Changes
The most immediate consequence of adding three methyl groups is an increase in lipophilicity. This will be reflected in a higher LogP value compared to unsubstituted morpholine. While increased lipophilicity can sometimes improve membrane permeability, it can also lead to decreased aqueous solubility, which may negatively impact formulation and bioavailability.
The steric bulk of the three methyl groups, particularly the gem-dimethyl group at the 2-position, is likely to have a profound effect on the molecule's conformation and its interactions with biological targets. This steric hindrance could also shield the adjacent nitrogen and oxygen atoms from interacting with metabolizing enzymes, potentially increasing metabolic stability.
Data Summary: Unsubstituted Morpholine vs. Predicted 2,2,3-Trimethylmorpholine
Steric hindrance may limit direct ring interactions
Bulky methyl groups can prevent close approach to binding sites
Metabolic Stability: A Deeper Look
The primary metabolic pathways for morpholine involve oxidation at the carbons alpha to the nitrogen and oxygen atoms.[10] The presence of methyl groups in 2,2,3-trimethylmorpholine, particularly the gem-dimethyl group at the C2 position, would sterically hinder the approach of cytochrome P450 enzymes to this potential site of metabolism. This is a common strategy in medicinal chemistry to "block" metabolic soft spots and enhance a drug's half-life.[10]
Experimental Protocols
1. Determination of Lipophilicity (LogP)
A standard method for experimentally determining the octanol-water partition coefficient (LogP) is the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.
Step 1: Prepare a stock solution of the test compound in a suitable solvent.
Step 2: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
Step 3: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
Step 4: Allow the phases to separate.
Step 5: Carefully collect both the aqueous and octanol phases.
Step 6: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).
Step 7: Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
2. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Step 1: Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.
Step 2: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Step 3: Centrifuge the samples to precipitate proteins.
Step 4: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Step 5: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Step 6: The in vitro half-life (t½) can be calculated from the slope of the linear regression line.
Visualization of Concepts
Logical Flow for Evaluating a Substituted Morpholine
Caption: A workflow for the rational design and evaluation of substituted morpholine analogs.
Potential Metabolic Fates of Morpholine
Caption: Common metabolic pathways for the morpholine ring.
Part 3: Conclusion and Future Directions
Unsubstituted morpholine remains a highly valuable scaffold in drug discovery, offering a reliable means to improve the pharmacokinetic properties of a lead compound.[1][12] The hypothetical profile of 2,2,3-trimethylmorpholine suggests that while it may offer advantages in terms of increased metabolic stability due to steric hindrance, this could come at the cost of reduced aqueous solubility and potentially altered receptor binding due to its increased bulk.
The lack of empirical data for 2,2,3-trimethylmorpholine underscores the importance of synthesizing and evaluating such analogs to build a more comprehensive understanding of their structure-activity and structure-property relationships. The experimental protocols outlined in this guide provide a clear path for such an evaluation. By systematically exploring substitutions on the morpholine ring, medicinal chemists can continue to refine and tailor this privileged scaffold to meet the specific challenges of their drug discovery programs.
References
Caron, S., & Hawkins, J. M. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(18), 8473–8482. [Link]
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
Di Martino, S., Amico, P., & De Rosa, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4344–4366. [Link]
Di Martino, S., Amico, P., & De Rosa, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
Kumari, A., & Singh, R. K. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part II (pp. 137-173). [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
Singh, R., & Kumar, R. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]
Future Medicinal Chemistry. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
Unambiguous Structural Validation of 2,2,3-Trimethylmorpholine: A Comparison of Analytical Modalities
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist, I frequently en...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of validating highly substituted heterocyclic scaffolds. The morpholine moiety is a crucial scaffold in medicinal chemistry [1], but its symmetry and substitution patterns often lead to analytical blind spots. When synthesizing 2,2,3-trimethylmorpholine , researchers must definitively prove the regiochemistry of the methyl groups to rule out isomers such as 2,3,3-trimethylmorpholine or 2,5,5-trimethylmorpholine.
This guide objectively compares the performance of standard 1D NMR combined with LC-HRMS against a comprehensive 2D NMR Suite (COSY, HSQC, HMBC). By explaining the causality behind these experimental choices, this document provides a self-validating protocol for the unambiguous structural elucidation of complex morpholine derivatives.
Modality Comparison: 1D NMR/MS vs. 2D NMR Suite
When validating the structure of a novel synthetic intermediate, laboratories typically choose between two analytical pathways.
Alternative A: 1D ¹H/¹³C NMR + LC-HRMS
Performance: High-Resolution Mass Spectrometry (HRMS) rapidly confirms the exact mass and molecular formula (C₇H₁₅NO). 1D ¹H NMR will successfully identify the presence of three methyl groups (two singlets and one doublet).
Limitation: This modality fails at regiochemical assignment. 1D ¹³C NMR will reveal a quaternary carbon, but without through-bond connectivity data, it is impossible to definitively prove whether the gem-dimethyl group is located at C2, C3, or C5.
Alternative B: Comprehensive 2D NMR Suite (COSY, HSQC, HMBC)
Performance: Two-dimensional NMR resolves the spatial and through-bond ambiguities. The HMBC experiment is particularly critical, as it bridges unprotonated carbons to nearby proton spin systems, forming an essential component of the spectroscopist's toolkit for unveiling molecular structure [2].
Advantage: Provides a 100% unambiguous assignment of the regio- and stereochemistry, acting as a self-validating data matrix where every assignment must mathematically and logically agree across multiple spectra.
Workflow comparison: 1D NMR/MS vs. 2D NMR for morpholine regioisomer validation.
Causality in Experimental Design: Why 2D NMR?
To understand why specific 2D NMR pulse sequences are chosen, we must analyze the structural causality of 2,2,3-trimethylmorpholine.
The Quaternary Carbon Problem (HMBC): The C2 position is quaternary (bonded to oxygen, C3, and two methyls). Because it lacks protons, standard ¹H-¹H COSY cannot map it. We must use Heteronuclear Multiple Bond Correlation (HMBC) to detect long-range (²J and ³J) carbon-proton couplings. The C2-methyl protons will show strong ³J correlations to the C3 methine carbon, proving they are adjacent to the chiral center.
Overlapping Multiplets (Multiplicity-Edited HSQC): The morpholine ring typically adopts a chair conformation at room temperature [1]. This causes the axial and equatorial protons at C5 and C6 to exhibit complex, overlapping multiplets in 1D ¹H NMR. By utilizing a multiplicity-edited HSQC experiment, we can phase-separate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase) [2], instantly isolating the C5 and C6 methylene groups from the rest of the molecule.
Key 2D NMR correlations (COSY and HMBC) confirming the 2,2,3-trimethyl substitution pattern.
Self-Validating Experimental Protocol
This methodology is designed as a closed, self-validating loop. If the proposed regioisomer is incorrect, the HMBC connectivity map will yield unresolvable contradictions, preventing false-positive structural assignments [3].
Step 1: Sample Preparation
Weigh 10–15 mg of highly purified 2,2,3-trimethylmorpholine.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard [4].
Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter remains to maintain optimal magnetic field homogeneity.
Step 2: 1D NMR Acquisition (400 MHz Spectrometer)
¹H NMR: Acquire using a standard single-pulse sequence (zg30). Set spectral width to 15 ppm, relaxation delay (D1) to 2 seconds, and acquire 16 scans.
¹³C NMR: Acquire using a proton-decoupled sequence (zgpg30). Set spectral width to 220 ppm, D1 to 2 seconds, and acquire a minimum of 1024 scans.
Step 3: 2D NMR Suite Acquisition
COSY: Utilize a gradient-selected COSY sequence (cosygpqf). Acquire 256 increments in F1 with 4 scans per increment to map the continuous H3-C3(CH₃) spin system.
Multiplicity-Edited HSQC: Employ a phase-sensitive, gradient-selected sequence (hsqcedetgpsisp2.3). This will definitively separate the morpholine ring CH₂ carbons from the CH/CH₃ carbons.
HMBC: Run a gradient-selected HMBC sequence (hmbcgplpndqf) optimized for long-range couplings (J = 8 Hz). Acquire 512 increments to ensure high digital resolution in the carbon dimension.
Step 4: Processing & Validation
Apply a sine-bell squared window function across all 2D spectra. Zero-fill the data to a 2K x 1K matrix. Validate the structure by cross-referencing the 1D ¹H integrals with the HSQC cross-peak volumes.
Quantitative Data & Structural Assembly
The tables below summarize the expected quantitative NMR data for 2,2,3-trimethylmorpholine, demonstrating how the 2D suite resolves all structural ambiguities.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz)
Position
¹³C Shift (ppm)
Carbon Type (HSQC Phase)
¹H Shift (ppm)
Multiplicity
Integration
C2
~72.5
Quaternary (No signal)
-
-
-
C3
~54.2
CH (Positive)
2.85
Quartet
1H
C5
~42.1
CH₂ (Negative)
2.75, 2.95
Multiplet
2H
C6
~65.4
CH₂ (Negative)
3.55, 3.75
Multiplet
2H
C2-CH₃ (a)
~24.5
CH₃ (Positive)
1.15
Singlet
3H
C2-CH₃ (b)
~21.2
CH₃ (Positive)
1.22
Singlet
3H
C3-CH₃
~15.8
CH₃ (Positive)
1.05
Doublet (J=6.5 Hz)
3H
NH
-
-
1.50
Broad Singlet
1H
Table 2: Key 2D NMR Connectivities (The Validation Matrix)
Proton Signal
COSY Correlations (³J H-H)
HMBC Correlations (²J, ³J C-H)
Diagnostic Significance
H3 (2.85 ppm)
C3-CH₃, NH, H5
C2, C5, C3-CH₃
Proves H3 is adjacent to the quaternary C2 and the C5 methylene.
C2-CH₃(a) (1.15 ppm)
None
C2, C3, C2-CH₃(b)
Critical: ³J coupling to C3 proves the gem-dimethyl is at C2, not C5 or C6.
C2-CH₃(b) (1.22 ppm)
None
C2, C3, C2-CH₃(a)
Corroborates the position of the second methyl group at the C2 quaternary center.
C3-CH₃ (1.05 ppm)
H3
C2, C3
Confirms the methyl group is attached directly to the C3 methine carbon.
Conclusion
While 1D NMR and LC-HRMS are excellent tools for preliminary screening, they lack the spatial and through-bond resolution required to distinguish highly substituted morpholine regioisomers. By deploying a comprehensive 2D NMR suite—specifically leveraging multiplicity-edited HSQC and HMBC—researchers create a mathematically rigid, self-validating system that guarantees the unambiguous structural elucidation of 2,2,3-trimethylmorpholine.
References
National Institutes of Health (NIH). The Evolving Landscape of NMR Structural Elucidation.URL: [Link]
ACS Publications. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.URL: [Link]
Personal protective equipment for handling 2,2,3-trimethylmorpholine
As a Senior Application Scientist, I frequently observe that handling sterically hindered cyclic amines like 2,2,3-trimethylmorpholine requires a fundamental shift in safety paradigms compared to standard laboratory solv...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe that handling sterically hindered cyclic amines like 2,2,3-trimethylmorpholine requires a fundamental shift in safety paradigms compared to standard laboratory solvents. Procedural compliance is not enough; researchers must understand the chemical causality behind their safety protocols to adapt to dynamic laboratory conditions.
This guide provides the mechanistic rationale and self-validating protocols necessary to handle this compound safely, ensuring both operational success and personnel protection.
Executive Summary & Chemical Profile
2,2,3-Trimethylmorpholine is a highly reactive, sterically hindered cyclic secondary amine. Due to its molecular structure, it presents a severe dual hazard in the laboratory environment: it is both highly corrosive to biological tissues and highly flammable[1].
Property
Value
CAS Number
1314925-76-2
Chemical Formula
C₇H₁₅NO
UN Number
UN2734
Hazard Class
Class 8 (Corrosive), Subsidiary Class 3 (Flammable)
Packing Group
II
Mechanistic Rationale for Hazards:
The UN2734 classification dictates strict operational controls[1]. The basicity of the secondary amine nitrogen causes rapid saponification of skin lipids upon contact, leading to deep, penetrating tissue necrosis. Furthermore, the addition of three methyl groups to the morpholine ring significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted morpholine. This structural modification means it penetrates the stratum corneum (the skin's outer lipid layer) exceptionally fast. Simultaneously, its hydrocarbon-rich structure and vapor pressure classify it as a flammable liquid, capable of forming explosive mixtures with air at ambient temperatures[1].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic, corrosive amines. For instance, standard nitrile gloves (typically 0.1–0.2 mm thick) offer poor chemical resistance to morpholine derivatives, often degrading or allowing permeation in under 10 minutes[2].
PPE Category
Required Specification
Mechanistic Rationale & Validation
Gloves (Primary)
Butyl Rubber (≥0.7 mm) or PE/EVAL laminate
Provides >480 min breakthrough time against morpholine derivatives[3]. Validation: Inflate and submerge in water to check for micro-punctures before use.
Gloves (Secondary)
Nitrile (Inner layer)
Serves as a dexterity layer and immediate indicator if the primary butyl glove is breached.
Eye/Face Protection
Tightly fitting safety goggles AND full face shield
Protects against corrosive splashes and flammable vapor exposure to mucous membranes[1].
The following workflow establishes a closed-loop, self-validating system for handling 2,2,3-trimethylmorpholine safely.
Operational workflow for handling UN2734 classified 2,2,3-trimethylmorpholine.
Step 1: Pre-Operation & Environmental Control
Ensure handling is conducted in a spark-proof, explosion-proof chemical fume hood[1].
Self-Validating Check: Tape a small tissue strip to the bottom of the fume hood sash. A steady, non-turbulent inward pull visually confirms adequate face velocity before opening the reagent bottle.
Step 2: Inert Atmosphere Transfer
Due to its flammability and potential sensitivity, purge the reaction vessel with an inert gas (Nitrogen or Argon).
Use only non-sparking tools (e.g., brass or beryllium copper spatulas/wrenches) to open the container to prevent static discharge[1].
Step 3: Closed-System Execution
Transfer the liquid using a gas-tight glass syringe with a Luer-lock needle or via a cannula transfer system to prevent vapor release.
Monitor the reaction temperature continuously. Exothermic reactions can rapidly increase the vapor pressure of the solvent, risking a flash fire.
Emergency Response & Spill Mitigation
In the event of a spill or exposure, immediate, calculated action is required to prevent vapor ignition and tissue damage.
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water for at least 15 minutes[5].
Causality: Water rapidly dilutes the amine, halting the saponification of skin lipids. Do not attempt to neutralize with acids directly on the skin, as the exothermic neutralization reaction will cause severe thermal burns.
Spill Containment: Eliminate all ignition sources immediately[1]. Do NOT use combustible absorbents like sawdust, which can ignite. Use inert, non-combustible absorbents such as dry sand, silica gel, or universal acid binders[6].
Self-Validating Check: After sweeping up the inert absorbent using non-sparking tools, swab the spill area with pH paper dampened with distilled water. A neutral pH (around 7) confirms all corrosive amine residues have been successfully removed.
Waste Disposal & Decontamination Plan
Segregation: 2,2,3-trimethylmorpholine waste must be strictly segregated from acids and oxidizers. Label clearly as "UN2734: Hazardous Waste - Corrosive/Flammable Liquid"[1].
Decontamination: Rinse all glassware that came into contact with the chemical with a compatible, less hazardous organic solvent (e.g., ethanol or isopropanol) inside the fume hood, collecting the rinsate in the hazardous waste container. Follow with a thorough wash using slightly acidic water (e.g., dilute citric acid) to neutralize residual amine, and finally rinse with deionized water.